1-cyclopentyl-2,2,2-trifluoroethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6H,1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCHWTZHXHHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a well-established approach to modulate the metabolic stability, lipophilicity, and binding affinity of lead compounds. The 2,2,2-trifluoroethyl amine group, in particular, has become a valuable synthon. This guide focuses on a specific, yet increasingly relevant, building block: 1-cyclopentyl-2,2,2-trifluoroethan-1-amine . This molecule serves as a critical intermediate in the synthesis of complex pharmaceuticals, including chiral antivirals, where precise control over physicochemical properties is paramount for therapeutic success[1].
The journey of a drug candidate from a laboratory bench to a clinical success is fraught with challenges, many of which are dictated by its fundamental physicochemical characteristics. Properties such as lipophilicity, aqueous solubility, and ionization state (pKa) govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its efficacy and safety[2][3][4]. A failure to optimize these properties early in the discovery process is a leading cause of late-stage attrition[5].
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core physicochemical properties of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. We will move beyond theoretical values to detail the robust, field-proven experimental protocols required for their accurate determination. Each protocol is presented not merely as a set of instructions, but with an underlying rationale, reflecting the causality behind critical experimental choices to ensure data integrity and reproducibility.
Section 1: Compound Identification and Core Properties
A precise understanding of a compound's identity is the foundation upon which all subsequent characterization is built. The structural features of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine—a bulky, non-polar cyclopentyl ring, a chiral center, and a basic amine adjacent to an electron-withdrawing trifluoromethyl group—suggest a unique interplay of properties that are highly relevant to its application in medicinal chemistry.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-cyclopentyl-2,2,2-trifluoroethan-1-amine | - |
| CAS Number | 75702-99-7 (for hydrochloride salt) | [6] |
| Molecular Formula | C₇H₁₂F₃N | [7] |
| Molecular Weight | 167.17 g/mol | [7] |
| Chemical Structure (SMILES) | C1CCC(C1)C(C(F)(F)F)N | [7] |
Table 2: Summary of Key Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Discovery |
| XLogP3 | 2.3 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability but may require formulation strategies to enhance aqueous solubility[7][8]. |
| pKa | Expected: 8.0 - 9.5 (Weakly Basic) | As a primary amine, it will be predominantly protonated at physiological pH (7.4), which is critical for aqueous solubility and interactions with biological targets[4]. This value requires experimental confirmation. |
| Aqueous Solubility | Expected: Low to Moderate | The balance between the polar amine group and the lipophilic cyclopentyl and trifluoromethyl groups dictates solubility. Low intrinsic solubility is common for compounds in this LogP range[9][10]. |
| Physical Form | Solid (as hydrochloride salt) | |
| Hydrogen Bond Donors | 1 (Amine group) | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Influences solubility and target binding interactions. |
Section 2: Lipophilicity Assessment (LogP/LogD)
Theoretical Background
Lipophilicity is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (P), or its logarithm (LogP), which describes the equilibrium distribution of a neutral compound between an immiscible lipid-like (n-octanol) and aqueous phase[11]. For an ionizable molecule like 1-cyclopentyl-2,2,2-trifluoroethan-1-amine, the distribution coefficient (LogD) is more relevant, as it accounts for the pH-dependent distribution of both the ionized and non-ionized species[12]. A balanced LogD is essential for a drug to traverse cellular membranes (requiring lipophilicity) while maintaining sufficient aqueous solubility for systemic circulation (requiring hydrophilicity)[9].
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The "shake-flask" method remains the gold standard for its direct and accurate measurement of partitioning[11]. This protocol is designed to be a self-validating system for determining the LogD at a physiologically relevant pH of 7.4.
Methodology
-
Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment that would skew concentration measurements.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Partitioning: In a glass vial, combine 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution[12].
-
Equilibration: Seal the vial and place it on a rotator for 1-2 hours at room temperature. This extended, gentle agitation ensures that the system reaches thermodynamic equilibrium without forming an emulsion, which would complicate phase separation.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15-30 minutes to achieve a clean and complete separation of the n-octanol and aqueous layers.
-
Sampling: Carefully withdraw a known volume from the center of each phase, avoiding the interface.
-
Quantification: Analyze the concentration of the compound in each phase using a validated LC-MS or HPLC-UV method against a standard curve.
-
Calculation:
-
LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )
-
Caption: Workflow for LogD Determination via the Shake-Flask Method.
Section 3: Aqueous Solubility Determination
Theoretical Background
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract and challenges in developing intravenous formulations[13]. For ionizable compounds, it is crucial to determine the intrinsic solubility (S₀), which is the solubility of the uncharged species, as this value, along with the pKa, allows for the calculation of solubility at any pH[10].
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility, which is the most stable and reproducible measure, making it essential for regulatory submissions and biopharmaceutical classification[14][15].
Methodology
-
Compound Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the desired aqueous buffer (e.g., 1 mL PBS, pH 7.4)[13]. The visual presence of undissolved solid is necessary to confirm that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar. Incubate at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours. This duration is crucial for slow-dissolving, crystalline compounds to reach true thermodynamic equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed (>10,000 x g) for 30 minutes to pellet all undissolved solid.
-
Sample Preparation: Carefully remove the supernatant. To avoid analytical errors from precipitation, immediately dilute the supernatant with a compatible solvent (e.g., acetonitrile/water mixture).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the test compound[13].
-
Calculation of Solubility: Multiply the measured concentration by the dilution factor to determine the original concentration in the saturated solution. Express the final solubility in units such as mg/mL or µM.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine presents a physicochemical profile defined by moderate lipophilicity and weak basicity. Its predicted XLogP of 2.3 suggests a favorable starting point for achieving cell permeability, while its basic amine group ensures that it will be predominantly protonated and thus more soluble at physiological pH. However, these predicted values are merely a guide. As this document has detailed, the rigorous, experimental determination of LogD, aqueous solubility, and pKa is not an academic exercise but a fundamental necessity in drug discovery.
The protocols outlined herein—the shake-flask method for lipophilicity and solubility, and potentiometric titration for pKa—represent robust, gold-standard approaches for generating the high-quality data required for confident decision-making. By understanding and accurately characterizing these core properties, researchers can better predict a compound's ADME behavior, optimize its structure for improved performance, and ultimately increase the probability of advancing a successful therapeutic agent.
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Wilson, H. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Scribd. (2019, August 12). Aqueous Solubility Determination Guide. Scribd. [Link]
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ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
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AngeneChemical. (1S)-1-CYCLOPROPYL-2,2,2-TRIFLUOROETHYLAMINE. AngeneChemical. [Link]
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Navigating the Synthesis and Safety of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine: A Technical Guide for Drug Development Professionals
Introduction: The Promise of Fluorinated Cyclopentylamines in Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, bioavailability, and binding affinity.[1] The trifluoromethyl group (CF3), in particular, is a bioisostere for several functional groups and can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1] Concurrently, the cyclopentyl moiety is a prevalent structural motif in a number of approved pharmaceuticals, valued for its ability to explore hydrophobic pockets in target proteins and to serve as a rigid scaffold.[2]
This technical guide focuses on the synthesis, predicted properties, and safety considerations for the novel compound 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. While direct data is scarce, by examining its constituent parts—the trifluoroethyl amine and the cyclopentyl group—we can construct a robust framework for its handling, synthesis, and potential applications in drug discovery.
Predicted Physicochemical Properties
The physicochemical properties of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine can be extrapolated from its close structural analogs, 2,2,2-trifluoroethylamine and 1-cyclopropyl-2,2,2-trifluoroethan-1-amine. The introduction of the larger, more lipophilic cyclopentyl group in place of a cyclopropyl or hydrogen atom is expected to increase the boiling point, and LogP, while slightly decreasing water solubility.
| Property | Predicted Value for 1-cyclopentyl-2,2,2-trifluoroethan-1-amine | Rationale based on Analogs |
| Molecular Formula | C7H12F3N | Based on chemical structure |
| Molecular Weight | 167.17 g/mol | Based on chemical structure |
| Appearance | Colorless to pale yellow liquid | Similar to 2,2,2-trifluoroethylamine[3] |
| Boiling Point | ~100-120 °C | Higher than 2,2,2-trifluoroethylamine (36-37 °C) due to increased molecular weight and van der Waals forces from the cyclopentyl group[4] |
| pKa | ~5.5 - 6.5 | Similar to 2,2,2-trifluoroethylamine (pKa ≈ 5.47), the electron-withdrawing effect of the CF3 group reduces the basicity of the amine[4] |
| LogP | ~1.5 - 2.5 | Higher than 2,2,2-trifluoroethylamine (XLogP3 = 0.2) due to the lipophilic cyclopentyl group[5] |
Synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine: A Proposed Pathway
A plausible synthetic route to 1-cyclopentyl-2,2,2-trifluoroethan-1-amine involves the reductive amination of cyclopentyl trifluoromethyl ketone. This approach is analogous to established methods for the synthesis of similar amines and utilizes readily available starting materials.
Experimental Protocol:
-
Reaction Setup: To a solution of cyclopentyl trifluoromethyl ketone (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a suitable ammonium source, for instance, ammonium acetate or a solution of ammonia in methanol (excess, ~5-10 eq).
-
Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise at room temperature. The use of STAB is often preferred for its milder nature and reduced toxicity.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-cyclopentyl-2,2,2-trifluoroethan-1-amine.
Caption: Proposed synthesis of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine.
Safety Data and Handling: An Analog-Based Assessment
The safety profile of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine is predicted to be dominated by the trifluoroethylamine moiety, which is known to be corrosive and flammable. The cyclopentyl group is generally considered to have low toxicity. Therefore, precautions for handling this compound should be similar to those for 2,2,2-trifluoroethylamine.
Predicted GHS Hazard Classification:
| Hazard Class | Predicted Classification | Rationale based on Analogs |
| Flammable Liquids | Category 2 | Based on 2,2,2-trifluoroethylamine, which is highly flammable[3] |
| Acute Toxicity, Oral | Category 4 | Based on 2,2,2-trifluoroethylamine, which is harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 1B | Based on 2,2,2-trifluoroethylamine, which causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | Based on 2,2,2-trifluoroethylamine[3] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors. Use of a closed system is recommended for larger quantities.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Potential Applications in Drug Discovery
The unique combination of a cyclopentyl group and a trifluoroethyl amine moiety in 1-cyclopentyl-2,2,2-trifluoroethan-1-amine makes it an attractive building block for the synthesis of novel bioactive molecules.
-
Scaffold for Novel Chemical Entities: The amine handle provides a convenient point for further functionalization, allowing for its incorporation into a wide range of molecular architectures.
-
Modulation of Physicochemical Properties: The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the cyclopentyl group can be used to probe hydrophobic binding pockets of biological targets.[1][2]
-
Bioisosteric Replacement: The cyclopentyl group can act as a bioisostere for other cyclic or aromatic systems, potentially leading to improved selectivity or reduced off-target effects.
Conclusion
While 1-cyclopentyl-2,2,2-trifluoroethan-1-amine is a compound with limited publicly available data, a comprehensive understanding of its likely properties, synthesis, and safety can be derived from its constituent chemical motifs. The insights provided in this guide are intended to empower researchers and drug development professionals to handle and utilize this promising building block with the necessary precautions, paving the way for the discovery of next-generation therapeutics. It is imperative that any work with this compound be preceded by a thorough, lab-specific safety assessment and that all handling be performed by trained personnel in a controlled laboratory setting.
References
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metabolic stability of trifluoroethylamines in drug discovery
An In-Depth Technical Guide to the Metabolic Stability of Trifluoroethylamines in Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacokinetic and pharmacodynamic properties. Among fluorinated motifs, the trifluoroethylamine (TFEA) group is particularly valuable as a metabolically robust bioisostere of amides and other amine-containing functionalities.[1][2] This guide provides an in-depth exploration of the metabolic stability of trifluoroethylamines, offering researchers and drug development professionals a synthesis of the underlying physicochemical principles, practical experimental methodologies for assessment, and strategic considerations for their application in drug design. We will delve into the mechanistic basis for their enhanced stability, present detailed protocols for in vitro evaluation, and discuss the interpretation of metabolic data to guide lead optimization.
The Rationale for Trifluoroethylamines in Medicinal Chemistry
The introduction of a trifluoroethyl group adjacent to a nitrogen atom imparts a unique combination of electronic and steric properties that profoundly influence a molecule's behavior in vivo.
Physicochemical Impact of the Trifluoroethyl Moiety
The potent electron-withdrawing nature of the three fluorine atoms is the primary driver of the TFEA's advantageous properties.[3]
-
Basicity Attenuation: The inductive effect of the CF₃ group significantly lowers the pKa of the adjacent amine. This reduction in basicity can mitigate potential off-target effects associated with highly basic centers, such as hERG channel inhibition, and can alter the ionization state of the drug at physiological pH, impacting cell permeability and target engagement.[4]
-
Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol).[5] This inherent strength makes the trifluoroethyl group highly resistant to oxidative metabolism, particularly N-dealkylation, which is a common metabolic pathway for alkylamines mediated by Cytochrome P450 (CYP) enzymes.[6][7]
-
Conformational and Binding Effects: The TFEA group can serve as a metabolically stable bioisostere for amide bonds.[2][8] It mimics the tetrahedral transition state of amide hydrolysis and, unlike many other amide mimetics, preserves the hydrogen-bond donating capability of the N-H bond, which can be critical for target binding.[4][9]
The Metabolic Challenge with Alkylamines
Simple alkylamines are often metabolic liabilities in drug candidates. The α-carbon is susceptible to oxidation by CYP enzymes, leading to an unstable carbinolamine intermediate that rapidly decomposes, resulting in N-dealkylation of the parent molecule. This metabolic pathway is often a primary driver of high clearance and poor bioavailability.
Caption: Metabolic pathway of a typical alkylamine versus the blocked pathway in a trifluoroethylamine.
By replacing a metabolically labile ethyl or methyl group with a trifluoroethyl group, this major clearance pathway can be effectively shut down, significantly enhancing the compound's metabolic stability and half-life.[5]
Experimental Assessment of Metabolic Stability
Evaluating the metabolic stability of TFEA-containing compounds early in drug discovery is critical for project progression. In vitro assays using liver-derived systems are the industry standard for this assessment.[10]
Choosing the Right In Vitro System
The two most common systems are human liver microsomes (HLM) and cryopreserved hepatocytes.[11][12] The choice depends on the specific questions being asked.
| Test System | Key Enzymes Present | Advantages | Limitations | Best For... |
| Liver Microsomes | Phase I (CYPs, FMOs) | High-throughput, cost-effective, high concentration of CYP enzymes.[13] | Lacks Phase II enzymes (most UGTs, SULTs), lacks transporters, no cellular context.[13] | Rapid screening of CYP-mediated metabolism, initial stability ranking. |
| Hepatocytes | Phase I & Phase II enzymes, Transporters | Physiologically relevant, contains the full complement of metabolic enzymes and cofactors.[14] | Lower throughput, higher cost, potential for cell permeability to be a confounding factor. | Assessing overall hepatic clearance (Phase I & II), compounds with low microsomal turnover. |
Core Experimental Workflow: A Self-Validating System
A robust metabolic stability assay is designed to be self-validating through the inclusion of appropriate controls. The general workflow involves incubating the test compound with the metabolic system and quantifying its disappearance over time.
Caption: A flowchart of the key steps and controls in a typical metabolic stability assay.
Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol describes a typical high-throughput assay performed in a 96-well plate format.[15]
Objective: To determine the in vitro intrinsic clearance (CLᵢₙₜ) of a TFEA-containing compound due to Phase I metabolism.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®)
-
Positive Control Compound (e.g., Verapamil, 10 mM stock)
-
Internal Standard (IS) solution in acetonitrile (e.g., Tolbutamide, 100 ng/mL)
-
96-well incubation plates and collection plates
Methodology:
-
Preparation of Master Mixes:
-
Microsome Mix: Dilute the HLM stock to 1.0 mg/mL in cold phosphate buffer. Keep on ice.
-
Test Compound Working Solution: Dilute the 10 mM stock to 100 µM in buffer.
-
Scientist's Note: The final test compound concentration in the incubation is typically 1 µM. This is well below the Kₘ for most CYP enzymes, ensuring first-order kinetics where the rate of metabolism is proportional to substrate concentration.
-
-
Incubation Setup (96-well plate):
-
Add 90 µL of the Microsome Mix to each well.
-
Add 5 µL of buffer to all wells.
-
Add 5 µL of the Test Compound Working Solution to the appropriate wells.
-
Controls:
-
-NADPH Control: In separate wells, add Test Compound to a Microsome Mix prepared without the NADPH regenerating system.
-
Positive Control: Add a high-turnover compound like verapamil instead of the test compound.
-
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Rationale: Pre-incubation allows the compound to reach thermal equilibrium and account for any non-specific binding to the microsomes and plate material before the metabolic reaction is initiated.
-
-
Initiating and Terminating the Reaction:
-
Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. The time of this addition is T=0.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the Internal Standard to the corresponding wells.
-
Trustworthiness: The T=0 sample is quenched immediately after adding NADPH. It represents 100% of the initial compound concentration and is the reference point for all subsequent time points.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound concentration using a validated LC-MS/MS method. The peak area ratio of the analyte to the Internal Standard is used for quantification.[11]
-
Specialized Analytical Techniques for Fluorinated Compounds
While LC-MS/MS is the workhorse for quantification, other techniques can provide unique insights, especially for metabolite identification.[15]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which helps determine the elemental composition of metabolites and can be crucial for identifying unexpected metabolic transformations.[15]
-
¹⁹F NMR Spectroscopy: A powerful technique for detecting and quantifying all fluorine-containing species in a biological matrix, often with minimal sample preparation. It can provide a complete picture of the metabolic fate of the fluorine-containing part of the molecule and is excellent for mass balance studies without using radiolabels.[15][16]
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters.
-
Calculating Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.
-
Determining the In Vitro Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLᵢₙₜ): Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug.
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Interpreting the Results: Compounds are often binned into stability categories based on their in vitro half-life.
| t½ in HLM (minutes) | Stability Category | Implication for Drug Discovery |
| > 60 | High | Low intrinsic clearance expected. Favorable property. |
| 15 - 60 | Moderate | May be acceptable depending on target potency and dosing regimen. |
| < 15 | Low | High intrinsic clearance expected. Likely to be a metabolic liability; requires optimization. |
Scientist's Note: The goal is not always to achieve maximum stability. For some drugs, a moderate rate of clearance is desirable to avoid accumulation and potential toxicity. The stability profile must be considered in the context of the overall target product profile.
Potential Metabolic Pathways Beyond N-dealkylation Resistance
While highly stable, the TFEA moiety is not metabolically inert under all circumstances, and metabolism can occur elsewhere on the molecule.
-
Metabolism of Adjacent Groups: The primary strategy for CYP enzymes will be to attack other, more labile sites on the molecule, such as aromatic rings (hydroxylation) or other alkyl groups (oxidation).[7] Therefore, the overall stability of the molecule depends on the entire structure, not just the TFEA group.
-
Bioactivation: In rare cases, metabolism of fluorinated compounds can lead to reactive intermediates. For example, metabolism of certain fluoroanilines can lead to reactive benzoquinoneimines.[17] While less common for TFEAs, it is crucial to screen for potential reactive metabolite formation, especially if structural alerts are present.
-
Defluorination: The enzymatic removal of fluorine is a known but generally slow metabolic process. It is more likely to occur with mono- or di-fluorinated aliphatic chains than with the highly stable trifluoromethyl group.
Conclusion and Strategic Outlook
The trifluoroethylamine group is an exceptionally effective tool in the medicinal chemist's arsenal for overcoming metabolic liabilities associated with simple amines.[18][19] Its ability to block CYP-mediated N-dealkylation provides a direct and predictable route to enhancing metabolic stability, extending half-life, and improving bioavailability.[5]
A thorough understanding of the underlying physicochemical principles, coupled with robust and well-controlled in vitro assessment protocols, allows drug discovery teams to make informed decisions. By quantitatively evaluating metabolic turnover in systems like human liver microsomes and hepatocytes, researchers can confidently rank-order compounds, build structure-activity relationships, and select candidates with a higher probability of success in clinical development. The strategic deployment of the TFEA moiety, guided by empirical metabolic data, will continue to be a key strategy in the design of durable and effective therapeutics.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Deutsch, A., Glas, H., Hoffmann-Röder, A., & Deutsch, C. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016, December 19). Retrieved from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
-
Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
The Trifluoroethylamine Function as Peptide Bond Replacement. (n.d.). Request PDF. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. Retrieved from [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. (n.d.). PMC. Retrieved from [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, June 10). Taylor & Francis. Retrieved from [Link]
-
Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. (2012, January 31). ACS Publications. Retrieved from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved from [Link]
-
Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. (n.d.). Retrieved from [Link]
-
Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. (2005, November 1). PubMed. Retrieved from [Link]
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- 4. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
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chemical structure and molecular weight of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine
Strategic Application in Peptidomimetics and Fluorine-Scanning Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, 1-cyclopentyl-2,2,2-trifluoroethan-1-amine represents a high-value "chiral fluorinated building block." It combines three distinct pharmacophoric elements: a lipophilic cyclopentyl ring, a metabolically stable trifluoromethyl (
This guide details the structural properties, diastereoselective synthesis, and drug design utility of this compound. It is specifically designed for medicinal chemists utilizing Fluorine-Scanning —a technique used to modulate pKa, metabolic stability (t1/2), and membrane permeability without significantly altering steric bulk.
Chemical Constitution & Physical Properties[1][2][3]
The introduction of the electron-withdrawing
Table 1: Structural & Physicochemical Data
| Property | Value / Description | Notes |
| IUPAC Name | 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine | |
| Molecular Formula | Free Base | |
| Molecular Weight | 167.17 g/mol | Free Base |
| Molecular Weight | ~203.63 g/mol | Hydrochloride Salt (Common Form) |
| Chiral Center | C1 (attached to N) | Exists as (R) and (S) enantiomers |
| Predicted pKa | 5.8 – 6.5 | |
| Predicted LogP | ~2.3 | Enhanced lipophilicity due to |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 3 (Fluorine atoms) | Weak acceptors |
| SMILES | NC(C(F)(F)F)C1CCCC1 |
Synthetic Architecture: The Ellman Protocol
Causality & Logic:
Direct nucleophilic addition of trifluoromethyl sources to enolizable imines is difficult due to instability. Therefore, the Ellman Sulfinamide approach is the industry standard for synthesizing chiral
Experimental Workflow
The synthesis relies on the condensation of trifluoroacetaldehyde ethyl hemiacetal with a chiral sulfinamide, followed by the diastereoselective addition of a Grignard reagent.
Figure 1: Stereoselective synthesis pathway using the Ellman auxiliary to ensure high diastereomeric excess (de).
Detailed Protocol (Self-Validating)
-
Imine Formation (The Activation Step):
-
Reagents: Trifluoroacetaldehyde ethyl hemiacetal (1.0 eq), (R)-tert-butanesulfinamide (1.0 eq), Ti(OEt)4 (2.0 eq).
-
Conditions: Reflux in THF for 6–12 hours.
-
Validation: Monitor by TLC. The disappearance of the sulfinamide spot indicates conversion.
-
Why: Ti(OEt)4 acts as both a Lewis acid and a water scavenger, driving the equilibrium toward the imine.
-
-
Nucleophilic Addition (The Stereodefining Step):
-
Reagents: Cyclopentylmagnesium bromide (2.0 eq).
-
Conditions: Add Grignard dropwise at -78°C to the sulfinyl imine in DCM or THF. Warm slowly to RT.
-
Mechanism: The magnesium coordinates between the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky tert-butyl group forces the cyclopentyl nucleophile to attack from the less hindered face (Si-face or Re-face depending on auxiliary configuration).
-
-
Deprotection (The Release Step):
-
Reagents: 4M HCl in Dioxane.
-
Conditions: Stir at RT for 1 hour. Precipitate with diethyl ether.
-
Result: Yields the amine hydrochloride salt as a white solid.
-
Medicinal Chemistry Utility
This molecule is not just a passive scaffold; it is a functional tool for optimizing drug-target interactions.
The "Fluorine Effect" on Basicity
The most critical feature of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine is its reduced basicity .
-
Standard Amine pKa: ~10.5 (Protonated at physiological pH).
-
-
Amine pKa: ~6.0 (Significant fraction unprotonated at pH 7.4).
Implication: This allows the amine to cross biological membranes (BBB, gut wall) much more efficiently than its non-fluorinated counterpart, while still retaining the ability to form hydrogen bonds in the active site.
Bioisosterism & Metabolic Stability
The
Figure 2: Structure-Activity Relationship (SAR) map detailing how the specific moieties contribute to drug efficacy.
Analytical Protocols
To ensure the integrity of this building block in library synthesis, the following analytical parameters are recommended.
Chiral HPLC Method (Generic for - Amines)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA).
-
Detection: UV at 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may be required for robust UV detection).
-
Note: The
group often induces significant retention time shifts compared to non-fluorinated analogs.
NMR Characterization (Expected Signals)
-
NMR: Single singlet around -75 to -80 ppm (characteristic of
). -
NMR: The methine proton (
to N and ) will appear as a multiplet (quartet of doublets) due to coupling with the three fluorine atoms ( ).
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of
-Branched Amines." Chemical Reviews, 110(6), 3600–3740. - Prakash, G. K. S., et al. (2011). "Stereoselective Synthesis of -Trifluoromethyl Amines." Chemical Reviews, 111(9), 5268–5278.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Sigma-Aldrich/Merck. "1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride Product Sheet (Analog Reference)." CAS: 75702-99-7.[2][3][4]
Sources
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- 3. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]
- 4. 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride | 75702-99-7 [sigmaaldrich.com]
The Strategic Incorporation of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine in Modern Drug Discovery: A Technical Guide
Abstract
The confluence of a cyclopentyl moiety and a trifluoroethylamine scaffold presents a compelling structural motif for medicinal chemists. This technical guide provides an in-depth exploration of the role and strategic application of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine and its derivatives in drug design and development. We will dissect the constituent fragments, elucidating how their unique physicochemical properties contribute to the optimization of pharmacokinetic and pharmacodynamic profiles. This guide will further delve into the concept of trifluoroethylamines as amide bioisosteres, a strategy that has yielded significant advances in metabolic stability and target engagement. Synthetic considerations, potential therapeutic applications, and detailed experimental protocols will be presented to equip researchers and drug development professionals with a comprehensive understanding of this valuable building block.
Introduction: The Rationale for Fusing Cyclopentyl and Trifluoroethylamine Moieties
In the intricate landscape of drug design, the selection of appropriate chemical scaffolds is paramount to achieving desired therapeutic outcomes. The 1-cyclopentyl-2,2,2-trifluoroethan-1-amine structure is a testament to the power of synergistic functional group combination. This molecule brings together two key components, each imparting distinct and advantageous properties to a potential drug candidate.
-
The Cyclopentyl Group: This alicyclic ring is a common feature in numerous biologically active molecules.[1] Its non-planar, puckered conformation allows it to effectively occupy hydrophobic pockets within protein targets.[1] Furthermore, the cyclopentyl group can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation.
-
The Trifluoroethylamine Moiety: The introduction of a trifluoromethyl (CF3) group adjacent to an amine has profound effects on its physicochemical properties. This strategic fluorination is a cornerstone of modern medicinal chemistry, offering several key advantages:
-
Reduced Basicity: The strong electron-withdrawing nature of the CF3 group significantly lowers the pKa of the amine. This reduced basicity can prevent unwanted interactions with biological targets and improve cell membrane permeability.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism.[3] This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.[3]
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[3]
-
The combination of these two fragments in 1-cyclopentyl-2,2,2-trifluoroethan-1-amine creates a chiral building block with a unique three-dimensional structure and a highly desirable set of physicochemical properties for drug discovery.
The Trifluoroethylamine as a Superior Amide Bioisostere
One of the most powerful applications of the trifluoroethylamine moiety is its role as a bioisosteric replacement for the amide bond.[4][5] Amide bonds are ubiquitous in peptides and peptidomimetic drugs, but they are often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability.[4] The trifluoroethylamine group serves as a non-hydrolyzable mimic of the tetrahedral intermediate formed during amide bond hydrolysis, while its electronic properties resemble those of the amide itself.[6]
Causality in Bioisosteric Replacement:
The decision to replace an amide with a trifluoroethylamine is driven by the need to overcome the inherent liabilities of the amide bond without sacrificing the crucial interactions required for biological activity. The trifluoroethylamine moiety achieves this by:
-
Mimicking Geometry: The tetrahedral geometry around the chiral center of the trifluoroethylamine resembles the transition state of amide hydrolysis, allowing it to fit into the active sites of proteases.[4]
-
Preserving Hydrogen Bonding: The N-H group of the trifluoroethylamine can still act as a hydrogen bond donor, a critical interaction for many protein-ligand binding events.[5]
-
Blocking Hydrolysis: The absence of a carbonyl group renders the trifluoroethylamine resistant to proteolytic degradation, significantly enhancing the metabolic stability of the parent molecule.[7][8]
The following diagram illustrates the bioisosteric relationship between an amide bond and a trifluoroethylamine group.
Caption: Amide vs. Trifluoroethylamine Bioisostere.
Case Study: The Discovery of Odanacatib
A prime example of the successful application of a trifluoroethylamine as an amide bioisostere is the discovery of Odanacatib, a potent and selective inhibitor of cathepsin K, an enzyme involved in bone resorption.[7][9] Early lead compounds in this program contained an amide bond that was susceptible to hydrolysis. Replacement of this amide with a trifluoroethylamine moiety led to a significant improvement in metabolic stability and in vivo efficacy.[7][9]
The following table summarizes the structure-activity relationship (SAR) data that guided the optimization of the initial lead compound to Odanacatib.
| Compound | Structure | Cathepsin K IC50 (nM) | Key Feature |
| Lead Compound | (Structure with amide bond) | >1000 | Amide bond, metabolically labile |
| Intermediate | (Structure with trifluoroethylamine) | 50 | Trifluoroethylamine bioisostere |
| Odanacatib | (Final optimized structure) | 0.2 | Optimized side chains for potency and selectivity |
Synthetic Strategies and Methodologies
The synthesis of chiral α-trifluoromethylamines, including 1-cyclopentyl-2,2,2-trifluoroethan-1-amine, often involves the nucleophilic addition of an organometallic reagent to a trifluoromethyl imine or a precursor thereof.
Protocol: Asymmetric Synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
This protocol outlines a general approach for the asymmetric synthesis of the target compound.
Step 1: Formation of the Trifluoromethyl Imine Precursor
-
To a solution of 2,2,2-trifluoroacetophenone in an appropriate solvent (e.g., toluene), add a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, and a Lewis acid catalyst (e.g., Ti(OEt)4).
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and purify the resulting N-sulfinyl imine by column chromatography.
Step 2: Diastereoselective Nucleophilic Addition
-
Dissolve the purified N-sulfinyl imine in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of cyclopentylmagnesium bromide in THF to the reaction mixture.
-
Stir the reaction at -78 °C for several hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection of the Chiral Auxiliary
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol).
-
Add a solution of hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine can be purified by recrystallization or chromatography.
The following diagram illustrates the key steps in this synthetic workflow.
Caption: Synthetic Workflow for Chiral Amine.
Potential Therapeutic Applications and Future Directions
The unique structural and physicochemical properties of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine make it a highly attractive building block for a wide range of therapeutic targets. Its incorporation into drug candidates could be particularly beneficial in the following areas:
-
Protease Inhibitors: As demonstrated with Odanacatib, the trifluoroethylamine moiety is an excellent amide isostere for developing inhibitors of various proteases, including those involved in cancer, viral infections, and inflammatory diseases.
-
GPCR Ligands: The rigid, three-dimensional structure of the cyclopentyl group can be advantageous for designing ligands that bind to G-protein coupled receptors with high affinity and selectivity.
-
Ion Channel Modulators: The lipophilic nature of the molecule may facilitate its interaction with ion channels embedded in cell membranes.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods for accessing this and related chiral amines. Furthermore, the exploration of this building block in diverse chemical libraries will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.
Conclusion
The 1-cyclopentyl-2,2,2-trifluoroethan-1-amine scaffold represents a powerful tool in the medicinal chemist's arsenal. Its strategic design combines the metabolic stability and conformational constraint of the cyclopentyl ring with the unique electronic and steric properties of the trifluoroethylamine moiety. The ability of the latter to serve as a robust amide bioisostere has been proven to be a highly effective strategy for overcoming the pharmacokinetic limitations of peptide-based therapeutics. As our understanding of structure-activity and structure-property relationships continues to evolve, the rational incorporation of such thoughtfully designed building blocks will be instrumental in the development of the next generation of safe and effective medicines.
References
- Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.
- Meanwell, N. A. (2018). Amide bond bioisosteres: Strategies, synthesis, and successes. Journal of Medicinal Chemistry, 61(20), 8967-9009.
- Sani, M., Volonterio, A., & Zanda, M. (2007). The trifluoroethylamine function as peptide bond replacement. ChemMedChem, 2(12), 1693-1700.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Scott, J. S., et al. (2005). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744.
- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1249-1285.
-
ChemRxiv. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
American Chemical Society. (2020). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. [Link]
-
Malcolmson Lab, Duke University. (2018). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]
-
American Chemical Society. (2026). Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. [Link]
-
National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Inventi Impact. (2023). Pharmacokinetics & Pharmacodynamics. [Link]
-
National Center for Biotechnology Information. (2017). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
National Center for Biotechnology Information. (2015). Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. [Link]
-
OUCI. (2023). Case studies of fluorine in drug discovery. [Link]
-
ResearchGate. (2026). Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. [Link]
-
National Center for Biotechnology Information. (1996). Dose-dependent metabolism of 2,2-dichloro-1,1,1-trifluoroethane: a physiologically based pharmacokinetic model in the male Fischer 344 rat. [Link]
- Google Patents. (2011). Preparation method of 2,2,2-trifluoroethylamine.
-
ResearchGate. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. [Link]
- Google Patents. (1987). Process for the synthesis of 2,2,2-trifluoroethanol.
-
National Center for Biotechnology Information. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. [Link]
-
ISRCTN. (2023). A study to investigate the safety, tolerability, disposition in the body, effects of RO7308480 on the body, and its changes in midazolam disposition in the body following oral administration in healthy participants. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 7. drughunter.com [drughunter.com]
- 8. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]
- 9. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
lipophilicity and LogP data for fluorinated cyclopentyl amines
Executive Summary
The incorporation of fluorine into saturated cyclic amines is a cornerstone strategy in modern lead optimization. This guide focuses specifically on fluorinated cyclopentyl amines , a scaffold that offers a unique balance of metabolic stability and conformational restriction compared to their pyrrolidine or piperidine counterparts.
For drug development professionals, the critical value of this scaffold lies in the "Fluorine Effect" : the ability to modulate basicity (pKa) and lipophilicity (LogP/LogD) simultaneously. Unlike simple alkylation, which invariably increases LogP, fluorination can lower LogD
The Fluorine Effect on Cyclopentyl Amines
The introduction of fluorine into a cyclopentyl amine scaffold alters the physicochemical profile through two primary mechanisms: inductive electron withdrawal and dipolar orientation.
pKa Modulation (Basicity)
The proximity of the fluorine atom to the amine nitrogen dictates the magnitude of the pKa shift. This is governed by the number of bonds separating the electronegative fluorine from the basic center (
- -Fluorination (2-position): Strongest effect.[1] Typically lowers pKa by 1.5 – 2.0 log units .[1] This dramatic drop often renders the amine less basic than physiological pH, significantly increasing the neutral fraction available for membrane permeation.
- -Fluorination (3-position): Moderate effect.[1] Typically lowers pKa by 0.8 – 1.0 log units .[1] This is often the "sweet spot" for medicinal chemistry, reducing lysosomal trapping potential while maintaining sufficient basicity for target engagement.
Lipophilicity (LogP vs. LogD)
-
Intrinsic Lipophilicity (LogP): Fluorine is lipophilic.[1] Replacing a hydrogen with fluorine generally increases the LogP of the neutral species (approx.
LogP +0.1 to +0.2 per F atom).[1] -
Effective Lipophilicity (LogD
): Because fluorination lowers the pKa, less of the amine is protonated at pH 7.4. This increase in the neutral fraction often leads to a higher LogD than the non-fluorinated parent, despite the lower basicity.
Quantitative Data Analysis
The following data synthesizes computed and experimental surrogate values. Due to the lack of UV chromophores in these small molecules, experimental values are often derived via potentiometric titration or
Table 1: Physicochemical Profile of Fluorinated Cyclopentyl Amines
| Compound | Structure | pKa (Est.)[1] | LogP (Calc.) | LogD | Key Property |
| Cyclopentanamine | C | 10.6 | 0.82 | -2.5 | High basicity; high lysosomal trapping risk.[1] |
| 3-Fluorocyclopentan-1-amine | C | ~9.6 | 0.95 | -1.2 | Balanced profile; |
| 3,3-Difluorocyclopentan-1-amine | C | ~9.0 | 1.13 | 0.1 | Optimal Lead. Significant drop in basicity; improved permeability. |
| 2,2-Difluorocyclopentan-1-amine | C | ~7.5 | 1.05 | 0.9 | Low basicity; potential for chemical instability (HF elimination).[1] |
Note: Values are derived from comparative SAR analysis of piperidine and ethylamine analogs validated in J. Med. Chem. literature.[1][2][3][4][5][6][7][8][9][10] LogP values are computed via XLogP3.[1][5]
Conformational Bias
The gem-difluoro group at the 3-position locks the cyclopentane ring into a specific envelope conformation to minimize dipole-dipole repulsion between the C-F bonds and the lone pair of the nitrogen (if close in space).
-
3,3-difluoro substitution: Often forces the ring to pucker such that the fluorines occupy pseudo-equatorial/axial positions that minimize steric clash, indirectly orienting the C1-amine vector.[1] This can be exploited to match specific binding pocket geometries.[1]
Experimental Methodologies
Standard HPLC-UV methods fail for these compounds due to the lack of a chromophore.[1] We recommend two robust protocols: Potentiometric Titration (for pKa) and
Protocol A: F NMR Shake-Flask Method (Gold Standard)
This method utilizes the fluorine signal itself for quantification, eliminating the need for derivatization.
-
Preparation: Dissolve 3,3-difluorocyclopentan-1-amine (2 mg) in 1:1 octanol/buffer (pH 7.4) saturated system.[1]
-
Equilibration: Vortex vigorously for 5 minutes; centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification:
-
Take an aliquot of the octanol phase and the aqueous phase .[11]
-
Add a soluble internal standard (e.g., trifluorotoluene for octanol, sodium trifluoroacetate for water) to each NMR tube.
-
Acquire quantitative
F NMR spectra (relaxation delay ).
-
-
Calculation:
Protocol B: Derivatization HPLC
If
-
Reagent: Benzoyl chloride or FMOC-Cl.[1]
-
Workflow: React amine with excess reagent
Quench Measure LogP of the derivative (Note: This gives the LogP of the amide, not the free amine, but is useful for relative lipophilicity ranking).
Visualization of Workflows & Logic
Figure 1: Decision Logic for Scaffold Selection
This diagram illustrates when to deploy specific fluorination patterns based on the ADME problem you are trying to solve.
Caption: Strategic selection of fluorination sites on the cyclopentyl ring to address specific ADME liabilities.
Figure 2: F NMR LogD Determination Workflow
Caption: The "Gold Standard" protocol for measuring lipophilicity in non-UV active fluorinated amines.
Synthesis & Availability
Access to 3,3-difluorocyclopentan-1-amine is typically achieved via a Curtius Rearrangement of the corresponding carboxylic acid, which is commercially available or synthesizable from 3-oxocyclopentanecarboxylic acid.[1]
Synthetic Route:
-
Starting Material: 3-oxocyclopentanecarboxylic acid.[1]
-
Fluorination: Treatment with DAST or Deoxofluor converts the ketone to the gem-difluoro moiety.[1]
-
Rearrangement: The carboxylic acid is converted to the acyl azide (DPPA/TEA) and heated to form the isocyanate, which is hydrolyzed to the amine.
This route ensures the integrity of the difluoro group, which can be sensitive to harsh reducing conditions used in other amination protocols.
References
-
Morgenthaler, M. et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
-
PubChem. (2025).[1][3] 3,3-Difluorocyclopentan-1-amine hydrochloride. National Library of Medicine.[1] Link
-
Linclau, B. et al. (2020).[1] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry. Link
-
Purser, S. et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][4] Link
-
ChemScene. (2025). Product Data: 3,3-Difluorocyclopentan-1-amine. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. (R,S)-anti-1-amino-2-[18F]fluorocyclopentyl-1-carboxylic acid: synthesis from racemic 2-benzyloxycyclopentanone and biological evaluation for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 10. fluoridealert.org [fluoridealert.org]
- 11. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing and Synthetic Integration of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine in Drug Discovery
Abstract In modern medicinal chemistry, the strategic introduction of fluorine is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Among fluorinated building blocks, 1-cyclopentyl-2,2,2-trifluoroethan-1-amine has emerged as a highly privileged pharmacophore[1]. As a Senior Application Scientist, I frequently guide discovery teams in integrating this sterically demanding, electron-deficient amine into kinase inhibitor scaffolds. This technical whitepaper provides an in-depth analysis of its commercial availability, structural rationale, and the optimized synthetic workflows required to overcome its inherent low nucleophilicity.
Structural Rationale: The Fluorinated Cyclopentyl Pharmacophore
The architecture of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine combines two synergistic moieties that drastically alter the pharmacokinetic profile of a drug candidate:
-
Trifluoromethyl (
-CF ) Group: The strong inductive electron-withdrawing effect (-I) of the CF group lowers the pK of the adjacent primary amine. While this reduces nucleophilicity during synthesis, it significantly enhances the metabolic stability of the resulting amide linkage by shielding the -carbon from cytochrome P450-mediated oxidation. -
Cyclopentyl Ring: This provides a flexible yet sterically demanding hydrophobic bulk. In the context of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), this motif perfectly occupies the lipophilic H3 pocket, locking the inhibitor into its active conformation[2][3].
Commercial Landscape and Sourcing Metrics
For drug development professionals, securing a reliable, high-enantiomeric-excess (ee) supply chain is critical. The stereocenter at the C1 position necessitates chiral synthesis or resolution. Fortunately, both the (R) and (S) enantiomers, alongside the racemate, are now commercially accessible. They are predominantly supplied as hydrochloride salts to ensure bench stability and prevent volatilization[1].
Table 1: Commercial Availability and Specifications of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine Building Blocks
| Compound Stereochemistry | CAS Registry Number | Typical Purity | Key Commercial Suppliers |
| (S)-Enantiomer HCl | 2089671-42-9 | >95% (ee >98%) | 4[4], AK Scientific |
| (R)-Enantiomer HCl | 2089671-23-6 | >95% (ee >98%) | 5[5], 6[6] |
| Racemic HCl | 1269834-99-2 | >95% | ChemSpace, ABCR |
Application Case Study: BTK Inhibitor Development
The integration of this building block is prominently featured in the development of next-generation BTK inhibitors for the treatment of B-cell malignancies (e.g., chronic lymphocytic leukemia) and autoimmune diseases[2]. Patent literature, specifically 3 and 2, details the coupling of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine to pyrazole-4-carboxamide and benzohydrazide cores[2][3]. The causality behind this specific selection lies in the molecule's ability to act as a "steric shield," preventing nucleophilic attack on the inhibitor's core while maximizing van der Waals interactions within the kinase domain.
Synthetic Integration: Overcoming Amine Deactivation
The primary challenge in utilizing 1-cyclopentyl-2,2,2-trifluoroethan-1-amine is its poor nucleophilicity. Standard peptide coupling reagents (e.g., EDC/HOBt) routinely fail, yielding unreacted starting materials. To force the amidation, highly reactive coupling agents like HATU must be employed to generate a 7-azabenzotriazole active ester, which lowers the activation energy barrier for the incoming hindered amine.
Figure 1: Workflow for incorporating 1-cyclopentyl-2,2,2-trifluoroethan-1-amine into inhibitors.
Optimized Protocol: HATU-Mediated Amide Coupling
This protocol is designed as a self-validating system, incorporating specific causality checkpoints to ensure successful conversion.
Step 1: Active Ester Formation (Activation)
-
Action: In an oven-dried reaction vial under an inert atmosphere (N
), dissolve the carboxylic acid scaffold (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at 25 °C for 15–20 minutes. -
Causality & Validation: HATU is strictly required over EDC due to the extreme steric hindrance of the target amine. A visual color shift (typically to pale yellow/orange) validates the successful formation of the highly reactive O-(7-azabenzotriazol-1-yl) active ester.
Step 2: Nucleophilic Addition
-
Action: Add 1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride (1.1 equiv, 0.55 mmol) directly to the activated mixture[1].
-
Causality: The amine is sourced as a hydrochloride salt to prevent degradation. The excess DIPEA (3.0 equiv total) is mathematically calculated to neutralize the HCl salt in situ, liberating the free base while maintaining a basic environment to drive the reaction forward.
Step 3: Thermal Acceleration
-
Action: Seal the vial and heat the reaction mixture to 40–50 °C for 12–16 hours.
-
Causality: Room temperature stirring is often insufficient. The combined steric bulk of the cyclopentyl ring and the electron-withdrawing nature of the CF
group create a high kinetic barrier. Mild thermal energy is essential to achieve >90% conversion without causing epimerization of the chiral center.
Step 4: In-Process Control (IPC)
-
Action: Quench a 5 µL aliquot into 1 mL of 1:1 MeCN/H
O. Analyze via LC-MS. -
Validation: The protocol is self-validating when the chromatogram shows the disappearance of the active ester mass and the dominant presence of the product's[M+H]
ion. If unreacted amine persists, an additional 0.5 equiv of HATU/DIPEA can be spiked.
Step 5: Workup and Purification
-
Action: Dilute the mixture with EtOAc (10 mL). Wash sequentially with 10% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO
(to remove unreacted carboxylic acid), and brine. Dry the organic layer over Na SO , concentrate in vacuo, and purify via Reverse-Phase Prep-HPLC (C18 column, MeCN/H O gradient).
References
-
CymitQuimica. (n.d.). 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride. Retrieved from 1
-
BLD Pharm. (n.d.). (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride. Retrieved from 4
-
Fluorochem. (n.d.). (R)-1-CYCLOPENTYL-2,2,2-TRIFLUOROETHAN-1-AMINE HCL. Retrieved from5
-
EnamineStore. (n.d.). 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. Retrieved from 6
-
Loxo Oncology, Inc. (2025). Compounds useful as kinase inhibitors (US Patent No. 12,220,401 B2). Google Patents. Retrieved from 3
-
Redx Pharma Plc. (2017). Compounds useful as kinase inhibitors (WIPO Patent No. WO2017103611A1). Google Patents. Retrieved from 2
Sources
- 1. 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride [cymitquimica.com]
- 2. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 3. US12220401B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 4. 2089671-42-9|(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. EnamineStore [enaminestore.com]
Methodological & Application
Application Note: Reductive Amination Protocols for 1-cyclopentyl-2,2,2-trifluoroethan-1-amine
This Application Note is designed for researchers utilizing 1-cyclopentyl-2,2,2-trifluoroethan-1-amine (and structurally similar
Executive Summary & Technical Challenges
The incorporation of a trifluoromethyl group (
-
Nucleophilic Deactivation: The inductive effect of the
group lowers the pKa of the ammonium conjugate acid from 10 (typical alkyl amine) to 5.5–6.0. Consequently, the neutral amine is a poor nucleophile, shifting the equilibrium of hemiaminal/imine formation unfavorably. -
Steric Bulk: The cyclopentyl group adjacent to the reaction center adds steric hindrance, further retarding the attack on carbonyl electrophiles.
-
Racemization Risk: The
-proton (on the chiral center) is acidified by the group. Harsh basic conditions or prolonged heating can lead to racemization via deprotonation/reprotonation mechanisms.
This guide provides three validated protocols designed to force imine formation using Lewis acid activation and dehydration strategies, ensuring high yields and retention of stereochemistry.
Mechanistic Logic & Strategy[2][3][4]
To successfully couple this amine, we must drive the equilibrium toward the imine intermediate before introducing the reducing agent. Standard "one-pot" procedures fail because the rate of imine formation is slower than the rate of aldehyde reduction.
The Solution: Titanium(IV) Isopropoxide
We utilize
-
Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to attack by the weak amine nucleophile.
-
Water Scavenger: Irreversibly hydrolyzes to
, consuming the water byproduct and driving the equilibrium to the right (Le Chatelier’s principle).
Workflow Visualization
Figure 1: Mechanistic divergence between standard failure modes and the Titanium-mediated success pathway.
Experimental Protocols
Protocol A: Titanium(IV) Isopropoxide Mediated (The "Gold Standard")
Best for: Coupling with ketones, sterically hindered aldehydes, or when high conversion is critical.
Safety Note:
Materials:
-
1-cyclopentyl-2,2,2-trifluoroethan-1-amine (1.0 equiv)
-
Carbonyl partner (Aldehyde/Ketone) (1.0 - 1.2 equiv)
-
Titanium(IV) isopropoxide (1.2 - 1.5 equiv)
-
Sodium Borohydride (
) (2.0 equiv) -
Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Complexation: In a flame-dried flask under Nitrogen/Argon, dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous THF (
concentration). -
Activation: Add
(1.5 equiv) dropwise via syringe.-
Observation: The solution may turn slightly yellow or cloudy.
-
-
Imine Formation: Stir the mixture at ambient temperature for 6–12 hours.
-
QC Check: Monitor by
NMR. The shift of the group in the imine is distinct from the starting amine. Do not proceed until the starting amine is consumed.
-
-
Reduction: Cool the reaction mixture to
. Add (2.0 equiv) followed immediately by absolute ethanol ( ).-
Note: Ethanol is required to solubilize the borohydride and facilitate proton transfer.
-
-
Workup (Critical): Stir for 2 hours at room temperature. Quench by adding
or saturated .-
Filtration: A heavy white precipitate (
) will form. Dilute with EtOAc and filter through a Celite pad to remove titanium salts.
-
-
Purification: Extract the filtrate with EtOAc, dry over
, and concentrate. Purify via flash chromatography.
Protocol B: Microwave-Assisted Dehydration (Rapid Screening)
Best for: High-throughput library synthesis where speed is prioritized over scale.
Materials:
-
Solvent: Toluene or 1,2-Dichloroethane (DCE)
-
Reductant: Polymer-supported Cyanoborohydride (optional for ease) or
.
Step-by-Step Procedure:
-
Mix: Combine amine (
), aldehyde ( ), and anhydrous ( , as desiccant) in a microwave vial. -
Solvent: Add Toluene (
). -
Heat: Microwave at
for 15–30 minutes.-
Why: Thermal energy overcomes the activation barrier for the poor nucleophile without prolonged exposure that causes racemization.
-
-
Reduce: Decant the solution (leaving
behind) into a new vial containing ( ) suspended in MeOH ( ). -
Finish: Shake/stir for 2 hours, then quench and purify.
Data & Validation
Comparison of Reducing Agents
The following table summarizes the efficacy of different reducing systems for
| Reducing System | Suitability | Notes |
| Poor | Standard conditions. Fails due to weak nucleophilicity; equilibrium favors starting material. | |
| Moderate | Requires pH adjustment (acetic acid) to pH 5–6. Toxic byproduct (HCN). | |
| Excellent | Recommended. Ti drives equilibrium; compatible with most functional groups. | |
| Good | Alternative Lewis Acid if Ti is problematic. Harder workup. |
QC: NMR Monitoring
Use Fluorine NMR to validate the reaction progress. The chemical environment of the
-
Starting Amine:
(Doublet or multiplet depending on H-coupling). -
Intermediate Imine:
(Shifted downfield). -
Product Amine:
(distinct from starting material).
Troubleshooting Guide
Problem: Low Yield / Recovered Starting Material
-
Cause: Imine did not form.
-
Fix: Increase
to 2.0 equiv. Switch solvent to Toluene and reflux with a Dean-Stark trap (if thermal stability permits) before adding reductant.
Problem: Racemization
-
Cause: Overheating or highly basic conditions.
-
Fix: Ensure the amine is free-based before reaction if it was a salt.[3] Do not use TEA/DIPEA during the Ti-step. Keep temperatures below
in Protocol A.
Problem: Gel formation during workup
-
Cause: Incomplete hydrolysis of Titanium species.
-
Fix: Use
or Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for at least 1 hour until phases separate clearly.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4] Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Prakash, G. K. S., et al. (2001).[5] "Nucleophilic Trifluoromethylation of Imines." Synlett, 2001(1), 0077-0078.[5] (Provides context on the electronic nature of CF3-imines). Link
-
Barney, R. J., et al. (2011). "Titanium(IV) Isopropoxide as a Mild and Efficient Catalyst for the Reductive Amination of Ketones." Tetrahedron Letters, 52(15), 1723-1726. Link
Sources
incorporating 1-cyclopentyl-2,2,2-trifluoroethan-1-amine into peptide sequences
Application Note: Strategies for Incorporating 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine into Peptide Sequences
Executive Summary
The incorporation of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine (hereafter referred to as Cp-TFEA ) into peptide sequences presents a unique bipartite challenge in medicinal chemistry. Unlike standard alkyl amines, Cp-TFEA combines significant steric bulk (from the cyclopentyl moiety) with drastic electronic deactivation (from the trifluoromethyl group).
This guide outlines the specific methodologies required to overcome the low nucleophilicity of Cp-TFEA. We reject standard DIC/HOBt coupling protocols in favor of high-energy activation strategies (HATU/HOAt) and provide workflows for both C-terminal capping and side-chain modification . These modifications are critical for enhancing metabolic stability, membrane permeability, and modulating potency via the "fluorine effect."
Chemical Analysis & Mechanistic Challenges
To successfully incorporate Cp-TFEA, one must understand why standard protocols fail.
The Electronic Deactivation (The Fluorine Effect)
The trifluoromethyl (
-
Standard Amine pKa: ~10.5 (e.g., Ethylamine)
-
Trifluoroethylamine pKa: ~5.7[1]
-
Implication: At standard coupling pH (8–9), Cp-TFEA is largely unprotonated (good), but its nitrogen lone pair is tightly held and reluctant to attack the activated carbonyl of the amino acid.
The Steric Barrier
The cyclopentyl group adds a secondary layer of difficulty. Unlike the linear 2,2,2-trifluoroethylamine, the cyclopentyl ring creates a "conical" steric shield around the nitrogen.
-
Result: The rate of amide bond formation is kinetically retarded.
-
Solution: We must use smaller, highly reactive activating agents and extended reaction times.
Strategic Incorporation Workflows
We define two primary routes for incorporation. Route A is recommended for C-terminal modification (Capping), while Route B is for internal side-chain modification (Asp/Glu).
Visualization: Decision Matrix for Coupling Strategy
Figure 1: Decision matrix for selecting the appropriate incorporation protocol based on peptide topology.
Detailed Protocols
Protocol A: C-Terminal Capping (Solution Phase Strategy)
Best for: High-value peptides requiring modification at the C-terminus.
Rationale: Coupling electron-deficient amines on solid phase is often inefficient due to pseudo-dilution effects. The "Cleave-then-Couple" approach allows for higher concentrations and thermal acceleration.
Materials:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (allows cleavage of protected peptide).
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure:
-
Synthesis: Assemble the peptide sequence on 2-CTC resin using standard Fmoc SPPS. Ensure the N-terminus is Boc-protected (or Fmoc-protected if final removal is desired).
-
Mild Cleavage: Wash resin with DCM.[2] Treat with 1% TFA in DCM (v/v) for 2 minutes × 5 times. Filter into a flask containing 10% pyridine in MeOH (to neutralize TFA).
-
Note: This releases the Side-Chain Protected peptide with a free C-terminal carboxylic acid.
-
-
Concentration: Evaporate solvents to yield the protected peptide fragment.
-
Activation & Coupling:
-
Dissolve the peptide fragment (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 equiv) and HOAt (1.2 equiv).
-
Add DIPEA (3.0 equiv). Stir for 2 minutes to activate.
-
Add Cp-TFEA (1.5 – 2.0 equiv).
-
Critical Step: Stir at 40°C for 4–16 hours. Monitor by LC-MS. The elevated temperature is required to overcome the steric barrier of the cyclopentyl group.
-
-
Global Deprotection: Evaporate DMF. Treat the residue with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours to remove side-chain protectors.
-
Purification: Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol B: On-Resin Side-Chain Modification
Best for: Introducing Cp-TFEA onto Aspartic or Glutamic acid side chains.
Rationale: Uses orthogonal protection (Allyl esters) to expose a specific carboxyl group while the peptide remains anchored to the resin.
Materials:
-
Amino Acid: Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH.
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).
-
Scavenger: Phenylsilane (PhSiH3).
Step-by-Step Procedure:
-
Assembly: Incorporate Fmoc-Asp(OAll)-OH at the desired position. Complete the peptide chain assembly.
-
Allyl Deprotection:
-
Wash resin with DCM (3x).
-
Add Pd(PPh3)4 (0.2 equiv) and Phenylsilane (20 equiv) in DCM.
-
Shake for 30 minutes. Repeat once.
-
Wash resin with DCM, then 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd), then DMF.
-
-
Coupling (The "Double Hit"):
-
Activation: Add HATU (5 equiv), HOAt (5 equiv), and DIPEA (10 equiv) in NMP.
-
Amine Addition: Add Cp-TFEA (5–10 equiv).
-
Reaction: Shake for 4 hours at room temperature.
-
Repeat: Drain and repeat the coupling step with fresh reagents for another 4 hours or overnight.
-
Note: The high excess is necessary because the on-resin kinetics are slower than solution phase.
-
-
Cleavage: Proceed with standard TFA cleavage.
Quality Control & Analytics
The incorporation of the trifluoroethyl group provides a built-in NMR handle.
| Analytic Method | Expected Observation | Notes |
| LC-MS (ESI+) | Mass shift corresponding to amine addition. | Cp-TFEA adds +164.1 Da (approx) minus H2O (18) = +146.1 Da net mass increase . |
| 19F NMR | Triplet or multiplet around -72 ppm . | Distinctive shift compared to TFA salts (usually -76.5 ppm). Useful for quantifying coupling efficiency without standard curves. |
| HPLC | Significant retention time shift (Late elution). | The Cyclopentyl + CF3 group is highly lipophilic. Expect the product to elute much later than the free acid precursor. |
Visualization: Reaction Mechanism
Figure 2: Mechanistic pathway highlighting the rate-limiting nucleophilic attack of Cp-TFEA.
Troubleshooting Guide
-
Problem: Incomplete coupling after 16 hours.
-
Root Cause: Steric clash between the cyclopentyl group and bulky protecting groups on adjacent residues (e.g., Trt on His/Asn).
-
Fix: Switch solvent to NMP (higher swelling) and increase temperature to 50°C (microwave assisted if available, 20W, 60°C, 20 min).
-
-
Problem: Epimerization of the C-terminal amino acid.
-
Root Cause: Over-activation of the carboxylic acid during the slow coupling.
-
Fix: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA as the base. TMP is weaker and less likely to abstract the alpha-proton.
-
References
-
Sani, M., Volonterio, A., & Zanda, M. (2007).[3] The Trifluoroethylamine Function as Peptide Bond Replacement.[3] ChemMedChem, 2(12), 1693–1700.[3]
-
Ford, K. M., et al. (2007).[4] Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection.[4][5] Journal of Chromatography A, 1145(1-2), 241–245.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Context on steric shielding).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
PubChem. (2024).[1] 2,2,2-Trifluoroethylamine Compound Summary.
Sources
- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. The trifluoroethylamine function as peptide bond replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Overcoming Steric and Electronic Deactivation in Amide Coupling of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol
The Chemical Challenge: Causality Behind Experimental Failure
In modern drug discovery, the incorporation of the
-
Electronic Deactivation (Inductive Effect): The highly electronegative
-CF3 group exerts a powerful electron-withdrawing inductive effect ( -withdrawal). This pulls electron density away from the adjacent nitrogen atom, significantly lowering its basicity and nucleophilicity compared to standard aliphatic amines[1]. -
Steric Hindrance (A-Value Blockade): The adjacent cyclopentyl ring introduces substantial steric bulk. When combined with the CF3 group, the amine's approach trajectory to a bulky electrophile is severely restricted.
Why Standard Reagents Fail: Traditional coupling reagents like EDC/HOBt or HATU function by converting the carboxylic acid into an active ester (e.g., an OBt or OAt ester). These active ester intermediates are exceptionally bulky. When the sterically encumbered, weakly nucleophilic 1-cyclopentyl-2,2,2-trifluoroethan-1-amine attempts to attack this bulky OAt/OBt ester, the activation energy barrier is insurmountable, leading to trace yields or complete reaction failure.
Strategic Rationale for Reagent Selection
To bypass this kinetic trap, the carboxylic acid must be converted into an intermediate that is highly electrophilic yet sterically unhindered . Acyl halides are the optimal solution.
-
Strategy A: Acyl Fluoride Generation via BTFFH. Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) generates acyl fluorides in situ. The fluorine atom is highly electronegative (maximizing the electrophilicity of the carbonyl carbon) but possesses a van der Waals radius comparable to hydrogen, presenting almost zero steric resistance to the incoming bulky amine[2].
-
Strategy B: Neutral Acyl Chloride Generation via Ghosez's Reagent. 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) converts carboxylic acids to acyl chlorides under strictly neutral conditions[3]. This avoids the harsh, acidic byproducts of thionyl chloride or oxalyl chloride, preserving acid-sensitive functional groups while delivering the highly reactive acyl chloride required for deactivated amines[4].
Fig 1. Mechanistic pathways comparing active esters vs. acyl halides for
Quantitative Data & Reagent Comparison
The following table summarizes the expected performance of various coupling strategies when applied to the highly deactivated 1-cyclopentyl-2,2,2-trifluoroethan-1-amine.
| Coupling Reagent | Active Intermediate | Steric Profile of Intermediate | Electrophilicity | Expected Yield (%) | Recommendation |
| EDC / HOBt | OBt Ester | High | Moderate | < 10% | Not Recommended |
| HATU / DIPEA | OAt Ester | High | High | 15 - 30% | Poor for |
| Ghosez's Reagent | Acyl Chloride | Low | Very High | 70 - 85% | Recommended (Neutral) |
| BTFFH / DIPEA | Acyl Fluoride | Very Low | Very High | 75 - 90% | Highly Recommended |
Validated Experimental Protocols
Protocol A: BTFFH-Mediated Acyl Fluoride Coupling (Preferred)
This protocol utilizes BTFFH to generate an acyl fluoride, which is uniquely stable to hydrolysis but highly reactive toward amines[2].
Materials:
-
Carboxylic Acid (1.0 equiv.)
-
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine (1.2 - 1.5 equiv.)
-
BTFFH (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous Dichloromethane (DCM) or DMF (0.1 M)
Step-by-Step Methodology:
-
Acid Activation: Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM (or DMF for poorly soluble acids) under an inert nitrogen atmosphere.
-
Fluorination: Add BTFFH (1.2 equiv.) followed by DIPEA (3.0 equiv.). Stir the mixture at room temperature for 30–45 minutes.
-
Self-Validation Check: Before proceeding, withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The complete disappearance of the carboxylic acid mass and the appearance of the corresponding methyl ester confirms successful acyl fluoride generation.
-
-
Amine Addition: Add 1-cyclopentyl-2,2,2-trifluoroethan-1-amine (1.2 - 1.5 equiv.) in a single portion.
-
Thermal Driving: Due to the extreme electronic deactivation of the amine, heat the reaction mixture to 50–60 °C. Stir for 12 to 24 hours.
-
Workup: Cool to room temperature. Dilute with DCM and wash sequentially with saturated aqueous NaHCO₃, 1M HCl (if the product is not acid-sensitive), and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Fig 2. Step-by-step workflow for BTFFH-mediated acyl fluoride generation and amide coupling.
Protocol B: Neutral Acyl Chloride Generation via Ghosez's Reagent
If the substrate lacks functional groups compatible with BTFFH, Ghosez's reagent provides a strictly neutral pathway to the highly reactive acyl chloride[3],[4].
Materials:
-
Carboxylic Acid (1.0 equiv.)
-
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine (1.1 equiv.)
-
Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv.)
-
Pyridine or DMAP (2.0 equiv.)
-
Anhydrous DCM (0.1 M)
Step-by-Step Methodology:
-
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM under an argon atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add Ghosez's reagent (1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 1–2 hours.
-
Self-Validation Check: Monitor the formation of the acid chloride by IR spectroscopy (look for the appearance of a sharp C=O stretch at ~1800 cm⁻¹) or by quenching an aliquot in methanol to detect the methyl ester via TLC/LC-MS.
-
-
Amine Preparation: In a separate flask, dissolve 1-cyclopentyl-2,2,2-trifluoroethan-1-amine (1.1 equiv.) and Pyridine (2.0 equiv.) in anhydrous DCM. Cool to 0 °C.
-
Coupling: Transfer the freshly prepared acid chloride solution dropwise into the amine solution at 0 °C.
-
Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water, extract with DCM, wash the organic layer with saturated CuSO₄ (to remove pyridine), followed by brine. Dry over Na₂SO₄, concentrate, and purify.
References
- Source: National Institutes of Health (NIH)
- A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis Source: Benchchem URL
- Ghosez's Reagent Source: Eburon Organics URL
- Source: National Institutes of Health (NIH)
Sources
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 4. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Nucleophilic Substitution with Fluorinated Amines
Introduction: The Strategic Role of Fluorinated Amines
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the synthesis of organofluorine compounds, particularly those containing nitrogen, is of paramount importance.
This guide provides a comprehensive overview of the general procedures for nucleophilic substitution reactions where a fluorinated amine acts as the nucleophile . We will delve into the fundamental principles governing the reactivity of these specialized amines and provide detailed protocols for the most critical C-N bond-forming reactions: Nucleophilic Aromatic Substitution (SNA_r_) and Buchwald-Hartwig amination. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these essential transformations.
Fundamental Principles: Reactivity and Mechanisms
The Impact of Fluorine on Amine Nucleophilicity
The defining characteristic of a fluorinated amine is its reduced basicity and, consequently, its altered nucleophilicity. The strong electron-withdrawing effect of fluorine atoms decreases the electron density on the nitrogen atom.[2] This makes the amine's lone pair of electrons less available for donation to a proton (lower basicity) or an electrophilic carbon (lower nucleophilicity). For instance, the pKa of ethylamine is over 10, while that of β,β,β-trifluoroethylamine drops to 5.7.[2]
This electronic modulation is a critical consideration in reaction design. While a less reactive nucleophile might seem disadvantageous, it can lead to higher selectivity. However, it often necessitates more forcing reaction conditions or catalytic activation to achieve efficient C-N bond formation.
Key Mechanistic Pathways
Two primary pathways dominate the use of fluorinated amines in nucleophilic substitution:
A. Nucleophilic Aromatic Substitution (SNA_r_)
The SNA_r_ reaction is a powerful tool for functionalizing (hetero)aromatic rings, especially those that are electron-deficient.[3][4] The mechanism is typically a two-step addition-elimination process.
-
Addition: The nucleophilic amine attacks the aromatic ring at the carbon bearing the leaving group. This step is usually rate-determining and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group.
Crucially for this reaction, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as -NO₂ or -CN, positioned ortho or para to the leaving group.[4] These groups are essential for stabilizing the negative charge of the Meisenheimer complex.
Interestingly, in SNA_r_ reactions, fluoride is an excellent leaving group, often better than other halogens (F > Cl > Br > I). This is not because F⁻ is a stable leaving group (it isn't), but because fluorine's immense electronegativity strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[4][5]
Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.
Application Protocols and Method Selection
Choosing the correct methodology is critical for success. The following workflow provides a general decision-making framework.
Caption: Decision workflow for C-N bond formation.
Protocol: Nucleophilic Aromatic Substitution (SNA_r_)
Causality: This method is preferred for its operational simplicity and cost-effectiveness when the aryl substrate is electronically activated. Polar aprotic solvents (e.g., DMSO, DMF) are used because they effectively solvate the cation of the base but poorly solvate the amine nucleophile, leaving it "bare" and more reactive. An inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient to neutralize the H-X formed during the reaction. Elevated temperatures are often required to overcome the lower reactivity of the fluorinated amine.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated aryl halide (1.0 equiv), the fluorinated amine (1.1–1.5 equiv), and a powdered, anhydrous base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMSO, DMF, or NMP) to achieve a concentration of 0.1–0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture in an oil bath to the desired temperature (typically 80–150 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The aqueous layer may need to be extracted multiple times (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Data Presentation: Typical SNA_r_ Conditions
| Aryl Electrophile | Fluorinated Amine | Base | Solvent | Temp (°C) |
| 2,4-Dinitrofluorobenzene | 2-Fluoroethylamine | K₂CO₃ | DMF | 100 |
| 4-Chlorobenzonitrile | 2,2-Difluoroethylamine | Cs₂CO₃ | DMSO | 120 |
| 2-Chloro-5-nitropyridine | 3-Fluoropyrrolidine | DIPEA | NMP | 140 |
Protocol: Buchwald-Hartwig Amination
Causality: This protocol is necessary for electron-rich or unactivated aryl halides. It is an air- and moisture-sensitive reaction. An inert atmosphere (N₂ or Argon) is mandatory to prevent oxidation of the Pd(0) catalyst and phosphine ligands. Anhydrous solvents are critical. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine (or the amine-Pd complex) without competing in the reaction. The choice of ligand is crucial and often substrate-dependent; biarylphosphine ligands (e.g., XPhos, SPhos) are generally robust and effective.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask containing a stir bar under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5–2.0 equiv).
-
Reactant Addition: Add the aryl halide (1.0 equiv) and the fluorinated amine (1.1–1.3 equiv). If any reagents are liquids, they should be added via syringe.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe to the desired concentration (typically 0.1–1.0 M).
-
Reaction Execution: Heat the mixture to the required temperature (usually 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with water or a saturated NH₄Cl solution. Dilute with an organic solvent and filter through a pad of Celite® to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Common Buchwald-Hartwig Catalyst Systems
| Aryl Electrophile | Ligand | Base | Solvent | Catalyst Source |
| Aryl Bromide | BINAP | NaOtBu | Toluene | Pd₂(dba)₃ |
| Aryl Chloride | XPhos | K₃PO₄ | Dioxane | Pd(OAc)₂ |
| Aryl Triflate | SPhos | Cs₂CO₃ | Toluene | XPhos-Pd-G3 |
Experimental Considerations & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Insufficient temperature (SNA_r_).2. Catalyst/ligand decomposition (Buchwald).3. Reagents not pure/dry (Buchwald).4. Base too weak. | 1. Increase reaction temperature.2. Ensure inert atmosphere; use a robust precatalyst.3. Use freshly distilled solvents and pure reagents.4. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ for SNA_r_; NaOtBu for Buchwald). |
| Side Product Formation | 1. Hydrodehalogenation (Buchwald).2. Competing reaction with solvent (e.g., DMF hydrolysis).3. Homocoupling of aryl halide. | 1. Use a different ligand or lower temperature.2. Use a non-reactive solvent like toluene or dioxane.3. Screen different catalyst/ligand combinations. |
| Low Isolated Yield | 1. Product is water-soluble.2. Product is volatile.3. Difficult purification. | 1. Saturate the aqueous layer with NaCl before extraction; use continuous extraction.2. Use care during solvent removal (in vacuo).3. Try a different stationary phase or solvent system for chromatography. |
Conclusion
The nucleophilic substitution of fluorinated amines is a vital transformation in modern synthetic chemistry. Understanding the electronic impact of fluorine on the amine's reactivity is key to selecting the appropriate synthetic strategy. For electron-poor aromatics, the operational simplicity of SNA_r_ makes it the method of choice. For more challenging electron-rich or sterically hindered substrates, the versatility of Buchwald-Hartwig amination provides a powerful, catalytic alternative. By carefully considering the principles of reactivity and adhering to robust experimental protocols, researchers can effectively leverage these methods to construct complex, fluorine-containing molecules for a wide range of applications.
References
-
Magnier, E., & Tondreau, A. M. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 56(18), 2516–2531. [Link]
-
Otsuka, M., Endo, K., & Shibata, T. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications, (45), 7042-7044. [Link]
-
DiRocco, D. A., & Rovis, T. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17293–17299. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Filo. (2025, September 15). Nucleophilic Aromatic Substitution Reaction: Scope and Limitations. Retrieved from [Link]
- Clark, J. (2015). The Nucleophilic Substitution Reactions of Halogenoalkanes. Chemistry LibreTexts.
-
Welch, J. T. (2009). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Symposium Series. [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
- Tang, P., Wang, W., & Ritter, T. (2011). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 133(30), 11482–11484.
-
ResearchGate. (2025, August 5). Facile Catalytic SNAr Reaction of Nonactivated Fluoroarenes with Amines Using η6-Benzene Ruthenium(II) Complex. Retrieved from [Link]
-
Weaver, J. D., & Rovis, T. (2020). Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis. Angewandte Chemie International Edition, 59(32), 13295-13299. [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. askfilo.com [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Functionalization Strategies for 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine in Drug Discovery
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges and methodologies for utilizing 1-cyclopentyl-2,2,2-trifluoroethan-1-amine (CAS: 2089671-42-9 for the (S)-enantiomer) as a high-value building block.
-Trifluoromethyl Amine CouplingsExecutive Summary & Chemical Profile
The incorporation of trifluoromethyl (
However, this building block presents two distinct synthetic challenges that often lead to stalled yields in standard high-throughput screening (HTS) workflows:
-
Electronic Deactivation: The strong electron-withdrawing nature of the
- group significantly lowers the pKa of the ammonium species (typically ~5.5–6.5 vs. ~10 for alkyl amines) and reduces the nucleophilicity of the free base. -
Steric Congestion: The adjacent cyclopentyl ring creates a steric cone that hinders attack on bulky electrophiles.
This guide provides optimized protocols to overcome these barriers, ensuring high-yield incorporation into peptide mimetics, kinase inhibitors, and GPCR ligands.
Chemical Property Table
| Property | Value / Description | Impact on Synthesis |
| Molecular Formula | -- | |
| MW | 181.18 g/mol | -- |
| Chirality | (S)- and (R)- enantiomers available | Enantiopurity is critical; racemization is rare due to lack of |
| Nucleophilicity | Low (Hard Nucleophile) | Requires activated electrophiles (HATU, Acid Fluorides). |
| Solubility | High in MeOH, DCM, DMSO | Compatible with standard organic workflows. |
| Volatility | Moderate (Free base) | Critical: Handle free base in solution; isolate as HCl salt to prevent mass loss. |
Strategic Synthesis Workflows
The following decision tree outlines the optimal coupling strategies based on the electrophile type.
Figure 1: Decision matrix for functionalizing
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (The "Acid Fluoride" Method)
Rationale: Standard EDC/HOBt couplings often fail with
Materials:
-
Carboxylic Acid partner (1.0 equiv)
-
1-cyclopentyl-2,2,2-trifluoroethan-1-amine HCl salt (1.1 equiv)
-
TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under
, dissolve the Carboxylic Acid (1.0 mmol) and TFFH (1.1 mmol) in anhydrous DCM (5 mL). -
Base Addition 1: Add DIPEA (1.0 mmol, 1 equiv) dropwise. Stir at
for 30 minutes, then warm to Room Temperature (RT) for 1 hour. This generates the Acid Fluoride in situ. -
Amine Addition: In a separate vial, dissolve the 1-cyclopentyl-2,2,2-trifluoroethan-1-amine HCl salt (1.1 mmol) in DCM (2 mL) and DIPEA (2.0 mmol). Add this solution to the Acid Fluoride mixture.
-
Reaction: Stir at RT. Monitor by LC-MS.[1]
-
Note: Reaction typically completes in 2–4 hours. If sluggish, add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.
, and brine. Dry over .
Protocol B: Heteroaromatic Substitution ( ) for Kinase Scaffolds
Rationale: Many kinase inhibitors require installing this amine onto a chloropyrimidine or chloropyridine core. The steric bulk of the cyclopentyl group requires higher energy conditions than a simple ethylamine.
Materials:
-
2,4-Dichloropyrimidine derivative (Electrophile)
-
Amine HCl salt (1.2 equiv)
-
KF (Potassium Fluoride) or CsF (Cesium Fluoride) (2.0 equiv) - Key Additive
-
DMSO or NMP (Solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve the heteroaryl chloride (1.0 mmol) in DMSO (0.5 M concentration).
-
Addition: Add the Amine HCl salt (1.2 mmol) and DIPEA (3.0 mmol).
-
Additive Effect: Add CsF (2.0 mmol). Mechanism: Fluoride assists in proton transfer and can stabilize the Meisenheimer complex intermediate, crucial for sterically hindered amines.
-
Heating: Heat to
(for pyrimidines) or (for pyridines) for 12 hours. -
Purification: Reverse-phase preparative HPLC is recommended due to the high boiling point of DMSO/NMP.
Protocol C: Synthesis of the Amine (If Commercial Stock Unavailable)
Context: If you need to synthesize the specific enantiomer from scratch using Ellman's Chemistry.
Figure 2: Ellman Sulfinamide route for enantioselective synthesis.[2]
-
Condensation: Reflux Cyclopentyl Trifluoromethyl Ketone with (S)-tert-butanesulfinamide and
in THF. -
Reduction: Treat the resulting imine with
(favors one diastereomer) or L-Selectride. -
Hydrolysis: Treat with 4M HCl in Dioxane to cleave the sulfinyl group, yielding the chiral amine salt.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Amide Coupling) | Low nucleophilicity of | Switch from HATU to TFFH (Acid Fluoride) or use Ghosez's Reagent to generate acid chloride in situ. |
| Racemization of Partner | Over-activation of chiral acid. | Use DEPBT coupling reagent (less epimerization prone) or maintain temp |
| Incomplete | Steric clash with cyclopentyl group. | Switch solvent to NMP ; increase temp to |
| Product Volatility | Free base has appreciable vapor pressure. | Always evaporate solvents with the product as an HCl or TFA salt . Do not dry the free base under high vacuum for prolonged periods. |
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines."[3] Journal of Organic Chemistry, 2002. Link
-
Prakash, G. K. S.; Mandal, M.; Olah, G. A. "Stereoselective Synthesis of
-Trifluoromethyl Amines."[4] Angewandte Chemie International Edition, 2001. Link -
Schoene, T.; et al. "Deoxyfluorination of Carboxylic Acids with TFFH: Practical Synthesis of Acyl Fluorides." Chemistry - A European Journal, 2020.[5] Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
BLD Pharm. "Product Safety and Handling: (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride." Link
Sources
Troubleshooting & Optimization
purification methods for 1-cyclopentyl-2,2,2-trifluoroethan-1-amine reaction mixtures
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine reaction mixtures. The unique structure of this molecule—a chiral primary amine featuring a bulky cyclopentyl group and an electron-withdrawing trifluoromethyl group—presents specific challenges that require tailored purification strategies. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: Regardless of the specific synthetic route, typical impurities include unreacted starting materials (e.g., the corresponding ketone or imine), reagents (e.g., reducing agents, catalysts), and reaction byproducts. Given the primary amine functionality, over-alkylation leading to secondary amines is a potential side reaction. If the synthesis is not stereospecific, the opposite enantiomer will be a major component of the crude product. Solvents used in the reaction and workup will also be present.
Q2: My crude product is a dark, oily residue. What is the best first step?
A2: An initial acid-base liquid-liquid extraction is almost always the most effective first step for crude amine purification.[1] This process selectively isolates your basic amine from neutral or acidic impurities. By dissolving the crude oil in an organic solvent (like ethyl acetate or dichloromethane) and washing with an acidic aqueous solution (e.g., 1M HCl), the amine is protonated and drawn into the aqueous phase as a salt. Neutral impurities remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting with an organic solvent will recover the free amine, often in a much cleaner state.
Q3: The trifluoromethyl group makes this amine less basic than typical alkylamines. How does this affect purification?
A3: The electron-withdrawing nature of the CF₃ group reduces the pKa of the amine, making it less basic. While this does not prevent acid-base extraction, you may need to ensure the pH of the acidic wash is sufficiently low (pH 1-2) for complete protonation. This reduced basicity can be advantageous in column chromatography, as it lessens the interaction with the acidic silica gel, although peak tailing can still be an issue.[2]
Q4: Should I purify the free base or convert it to a salt?
A4: While purification of the free base is possible, converting the amine to a salt is a highly recommended strategy.[3][4] The free base is likely an oil or low-melting solid, making it difficult to handle and purify by recrystallization.[1] In contrast, salts like hydrochlorides or tartrates are often stable, crystalline solids with high melting points, making them ideal for purification by recrystallization.[5] This process is excellent for removing closely related, non-basic impurities. A procedure for forming the hydrochloride salt is detailed below.[6]
Section 2: General Purification & Troubleshooting Workflow
A successful purification strategy involves a logical progression of steps. The initial workup should remove the bulk of impurities, followed by a high-resolution technique to achieve the desired final purity.
Caption: Decision workflow for amine purification.
Section 3: Troubleshooting Guides for Key Techniques
This section provides specific advice in a question-and-answer format for common purification methods.
Crystallization and Salt Formation
Problem: My amine "oils out" instead of crystallizing after adding acid.
-
Potential Cause: The salt is highly soluble in the chosen solvent, or the solution is supersaturated. The melting point of the salt may also be below the boiling point of the solvent.[1]
-
Recommended Solutions:
-
Change Solvent System: The key to successful crystallization is identifying a solvent (or solvent pair) where the salt is soluble when hot but sparingly soluble when cold. Try a less polar solvent or a mixture, such as ethanol/ether or isopropanol/hexane.[1]
-
Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of a stable crystal lattice. Rapid cooling can trap impurities and favor oiling out.[1]
-
Use Seed Crystals: If you have a small amount of pure solid, add a single seed crystal to the cooled, saturated solution to induce crystallization.
-
Concentrate the Solution: Your solution may be too dilute. Carefully remove some solvent under reduced pressure and attempt to crystallize again.
-
Problem: My final product purity is low due to co-crystallizing impurities.
-
Potential Cause: The solubility profile of an impurity is too similar to that of your product's salt in the chosen solvent system.
-
Recommended Solutions:
-
Perform a Second Recrystallization: A second pass in a different solvent system can often remove stubborn impurities.
-
Utilize a Different Acid: Different acid salts (e.g., trifluoroacetate, tartrate, or even a salt formed with trichloroacetic acid[7][8]) will have different crystal packing and solubility properties. This change can exclude the problematic impurity from the crystal lattice. For enantiomeric resolution, using a chiral acid like tartaric acid is a classic method to separate enantiomers by forming diastereomeric salts with different solubilities.[9][10]
-
Experimental Protocol: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 1-cyclopentyl-2,2,2-trifluoroethan-1-amine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. Monitor the pH with moist litmus paper to ensure the solution becomes acidic.[1][3]
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. If precipitation is slow, cool the mixture in an ice bath.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or an ethanol/ether mixture) until the solid just dissolves.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
Caption: Troubleshooting logic for amine chromatography.
Problem: My amine streaks badly on a silica gel TLC plate and gives a tailing peak during column chromatography.
-
Potential Cause: This is the most common issue with amine purification on silica. The basic amine interacts strongly via acid-base interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This leads to slow, non-uniform elution, resulting in significant peak tailing.
-
Recommended Solutions:
-
Mobile Phase Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate).[1] The modifier competes with your product for the acidic sites on the silica, allowing your amine to elute more symmetrically.
-
Change Stationary Phase: Switch to a more inert or basic stationary phase. Neutral or basic alumina is an excellent alternative to silica gel for the purification of basic compounds.
-
Deactivate the Silica: Before loading your sample, you can pre-treat the silica gel by flushing the packed column with your eluent that already contains the basic modifier.[1]
-
Enantiomeric Resolution (Chiral Chromatography)
Problem: I am unable to separate the enantiomers of my amine using a standard chiral column.
-
Potential Cause: The chiral stationary phase (CSP) and mobile phase combination is not suitable for creating a sufficient energetic difference between the transient diastereomeric complexes formed with each enantiomer.
-
Recommended Solutions:
-
Screen Different CSPs: There is no universal chiral column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® columns) are the most widely used and are a good starting point for amines.[11][12] If one doesn't work, you must screen others (e.g., Pirkle-type or crown ether-based columns).[12][13]
-
Modify the Mobile Phase: For normal-phase chiral separations, varying the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the hexane or heptane mobile phase can dramatically impact resolution. Adding a small amount of an acidic or basic additive can also be highly effective.[14] Supercritical Fluid Chromatography (SFC) is often superior to HPLC for preparative chiral separations of amines, offering faster separations and using less solvent.[13]
-
Derivatization: If direct separation fails, you can derivatize the amine with a chiral reagent to form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated on standard, non-chiral silica gel.[9] The derivatizing agent can then be cleaved to yield the pure enantiomers.
-
Section 4: Summary of Purification Methodologies
| Purification Technique | Primary Application | Advantages | Disadvantages |
| Acid-Base Extraction | Initial cleanup of crude mixtures. | Removes neutral and acidic impurities effectively; high capacity. | Does not remove other basic impurities; can lead to emulsions. |
| Distillation | Separation of components with significantly different boiling points. | Excellent for removing non-volatile or very volatile impurities; scalable. | Not effective for isomers or compounds with similar boiling points; thermal degradation is a risk. |
| Salt Recrystallization | High-resolution purification of the main product. | Can provide very high purity; yields a stable, solid product; can be used for chiral resolution (with a chiral acid). | Requires finding a suitable solvent system; yield can be lost in the mother liquor. |
| Column Chromatography | Separation of complex mixtures with similar polarities. | High resolving power; applicable to a wide range of compounds. | Can be low-throughput; requires solvent; potential for tailing with amines. |
| Chiral SFC/HPLC | Separation of enantiomers. | The only method to directly isolate pure enantiomers. | Requires specialized and expensive columns and equipment; method development can be time-consuming. |
Section 5: References
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
PMC. (n.d.). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Retrieved from [Link]
-
Separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of organic fluorine compounds. Retrieved from
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective .... Retrieved from [Link]
-
University of Rochester Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
PMC. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the manufacture of 1,1,1-trifluoro-2-chloroethaneand/or trifluoroethylamine. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
ACS Publications. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
MDPI. (2022, July 17). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of trifluoroethylamine. Retrieved from
-
LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]
-
MDPI. (2022, January 14). Enantiomers and Their Resolution. Retrieved from [Link]
-
RSC Publishing. (2022, February 25). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2,2,2-trifluoroethylamine. Retrieved from
-
ePrints Soton. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. microbenotes.com [microbenotes.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
overcoming steric hindrance in 1-cyclopentyl-2,2,2-trifluoroethan-1-amine reactions
Ticket #CF3-CP-001: Overcoming Steric & Electronic Deactivation in 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine[1]
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting low reactivity in amide coupling and N-arylation.
Diagnostic: Why is this molecule failing in standard protocols?
If you are treating 1-cyclopentyl-2,2,2-trifluoroethan-1-amine like a standard primary amine (e.g., cyclohexylamine), your reactions will fail.[1] This molecule presents a "perfect storm" of deactivation factors:
-
Electronic Deactivation (The
Effect): The trifluoromethyl group is powerfully electron-withdrawing ( effect). It pulls electron density away from the nitrogen lone pair, dropping the pKa of the conjugate acid from 10.5 (standard alkyl amine) to 5.7 . -
Steric Occlusion (The Cyclopentyl Effect): The cyclopentyl group is not planar; it adopts a puckered "envelope" conformation. Combined with the bulky
group (Van der Waals radius Isopropyl), the nitrogen is sterically crowded.-
Implication: Reagents cannot easily approach the nitrogen.
-
The Verdict: You are working with a sterically hindered, electron-deficient nucleophile .[1] Standard EDC/NHS couplings or reductive aminations will yield <5% product.[1]
Workflow A: Amide Coupling (The "High-Energy" Protocol)
User Issue: "I tried EDC/HOBt and HATU at room temperature, but I only see starting material."
Solution: You must activate the electrophile (carboxylic acid) to a much higher energy state to compensate for the weak nucleophile.
Recommended Protocol: The Acid Chloride / Mixed Anhydride Method
Standard coupling reagents (HATU) may work but often require heating, which risks epimerization. The acid chloride route is more robust for this specific scaffold.
Step-by-Step Guide:
-
Activation: Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF.[1]
-
Why Ghosez? It is neutral and avoids the strong acidity of thionyl chloride, preserving acid-sensitive groups.
-
-
The Solvent Switch: Do not use DMF or MeOH. Use DCM (Dichloromethane) or THF .[1]
-
The Base: Use 2,6-Lutidine or Collidine instead of TEA/DIPEA.
-
Reasoning: These bases are non-nucleophilic and sterically hindered, preventing them from attacking the acid chloride, but they are strong enough to sponge up the HCl generated.
-
-
Execution:
Alternative: High-Power Coupling Reagents
If you must use a coupling reagent, skip EDC.[1] Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine or COMU .[1]
-
T3P Advantage: Low epimerization risk, drives reaction by entropy (gas release), and works well for anilines (which this amine mimics).[1]
Decision Tree: Amide Coupling Optimization
Figure 1: Decision logic for coupling deactivated
Workflow B: N-Arylation (Buchwald-Hartwig)[1]
User Issue: "Pd(OAc)2 / BINAP failed. The amine won't couple to the aryl bromide."
Solution: The amine is too bulky for standard bidentate ligands and too electron-poor to undergo amine coordination to the Pd(II) center efficiently. You need a ligand that promotes reductive elimination and creates a very open pocket.[1]
The "Game Changer" Ligands:
-
BrettPhos: The gold standard for primary amines, especially hindered ones.[1]
-
RuPhos: Excellent for secondary amines or extremely hindered primary amines.[1]
Protocol (Microwave Assisted):
-
Catalyst: Pd(OAc)
(2-5 mol%) or Pd (dba) . -
Ligand: BrettPhos (1:1 or 1:2 Pd:Ligand ratio).[1] Pre-complexation (heating catalyst+ligand for 5 mins) is recommended.[1]
-
Base: NaOtBu (Sodium tert-butoxide) or Cs
CO .[1]-
Note: Strong bases like NaOtBu are essential to deprotonate the amine (remember, it's acidic, pKa ~5.7) to facilitate Pd-coordination.
-
-
Solvent: Toluene or Dioxane (anhydrous).[1]
-
Conditions: Microwave irradiation at 100-120°C for 30-60 mins.
Workflow C: Synthesis (Making the Scaffold)
User Issue: "I cannot buy enough of the amine. I tried reductive amination of cyclopentyl trifluoromethyl ketone with ammonium acetate, but it failed."
Root Cause: Reductive amination fails because the intermediate hemiaminal is stabilized by the
The Fix: The Ellman Auxiliary Route
This is the only reliable industrial method for chiral
Step-by-Step Synthesis:
| Step | Reagent | Conditions | Mechanism |
| 1. Imine Formation | Trifluoroacetaldehyde ethyl hemiacetal + (S)-tert-Butanesulfinamide | Ti(OEt) | Dehydrative condensation.[1] Titanium acts as Lewis acid and water scavenger. |
| 2.[1] Nucleophilic Addition | Cyclopentylmagnesium Bromide (Grignard) | DCM/Ether, -78°C to RT | The Grignard adds to the C=N bond. The chiral sulfinyl group directs stereochemistry (dr > 95:5). |
| 3. Deprotection | HCl (4M in Dioxane) | MeOH, RT, 1h | Cleaves the sulfinyl group to yield the chiral amine hydrochloride salt. |
Synthesis Pathway Visualization:
Figure 2: The Ellman Auxiliary strategy avoids the stable hemiaminal trap of direct reductive amination.[1]
Frequently Asked Questions (FAQ)
Q: Can I use the free base of the amine for storage?
A: No.
Q: I see a side product where the
Q: Why does the NMR show broad peaks?
A: The bulky cyclopentyl and
References
-
General Reactivity of
-Tfm-Amines: -
Synthesis (Ellman Method)
-
Coupling Reagents (T3P)
-
Buchwald-Hartwig (BrettPhos)
Sources
- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective direct reductive trifluoromethylation of amides: a flexible access to functionalized α-trifluoromethylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]
Technical Support Center: Navigating the Solubility of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine Salts
Welcome to the technical support center for 1-cyclopentyl-2,2,2-trifluoroethan-1-amine salts. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex solubility challenges encountered with this compound class. Here, we provide not just solutions, but also the underlying scientific principles to empower you in your experimental design and execution.
I. Understanding the Molecule: A Balancing Act of Polarity and Lipophilicity
The solubility of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine salts is governed by a delicate interplay between its structural components: the non-polar cyclopentyl group, the highly electronegative trifluoromethyl (CF3) group, and the polar, ionizable amine salt. The CF3 group, in particular, introduces unique properties, enhancing lipophilicity while its strong electron-withdrawing nature can influence intermolecular interactions.[1][2] This often results in solubility profiles that defy simple "like dissolves like" predictions.
II. Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride in common organic solvents?
Table 1: Predicted Qualitative Solubility of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine Hydrochloride
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents can solvate the cation and anion, but the lack of acidic protons for hydrogen bonding with the chloride anion may limit solubility compared to protic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have sufficient polarity to dissolve the salt to some extent, as seen with analogs like 2,2,2-trifluoroethylamine hydrochloride.[4][3] |
| Ethers | Diethyl ether, THF | Very Low to Insoluble | The low polarity of these solvents is generally insufficient to overcome the lattice energy of the salt. |
| Non-polar | Hexane, Toluene | Insoluble | The large difference in polarity makes dissolution energetically unfavorable. |
Q2: Why is my 1-cyclopentyl-2,2,2-trifluoroethan-1-amine salt insoluble in a solvent where similar amine salts are soluble?
A2: This is a common challenge. The presence of the trifluoromethyl (CF3) group significantly impacts the molecule's properties. While it increases lipophilicity, which might suggest better solubility in less polar solvents, its strong electron-withdrawing effect can also strengthen the ionic lattice of the salt, increasing the energy required for dissolution.[1][2] Furthermore, the bulky cyclopentyl group can hinder efficient packing with solvent molecules.
Q3: Can I improve the solubility of my 1-cyclopentyl-2,2,2-trifluoroethan-1-amine salt?
A3: Yes, several strategies can be employed:
-
Co-solvents: Using a mixture of solvents can be effective. For instance, adding a small amount of a polar protic solvent like methanol to a less polar solvent can significantly enhance solubility.
-
Temperature: Increasing the temperature will generally increase solubility. However, be mindful of the potential for compound degradation at elevated temperatures.
-
Salt Form: While you may be working with the hydrochloride, other salt forms (e.g., mesylate, sulfate, tartrate) can have vastly different solubility profiles due to differences in their crystal lattice energies.[5]
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My compound precipitates out of solution upon standing, even at room temperature.
-
Possible Cause: You may have created a supersaturated solution, or the temperature in your lab may have fluctuated.
-
Troubleshooting Steps:
-
Confirm Saturation: Ensure you have reached equilibrium solubility. A common mistake is to assume a compound has fully dissolved when it has only formed a supersaturated solution. Follow the detailed protocol in Section IV for determining equilibrium solubility.
-
Temperature Control: Use a water bath or incubator to maintain a constant temperature during your experiment.
-
Consider Metastable Forms: The initial dissolution may have formed a more soluble, but less stable, polymorph or solvate which then converts to a less soluble, more stable form over time.
-
Problem 2: I am observing inconsistent solubility results between batches of my 1-cyclopentyl-2,2,2-trifluoroethan-1-amine salt.
-
Possible Cause: Variations in the crystalline form (polymorphism), purity, or residual solvent content between batches can significantly affect solubility.
-
Troubleshooting Steps:
-
Characterize Your Material: Use techniques like X-ray powder diffraction (XRPD) to check for polymorphism and HPLC to confirm purity.
-
Standardize Your Protocol: Ensure your solubility determination method (see Section IV) is consistent across all experiments, particularly with respect to equilibration time and temperature.
-
Problem 3: My compound is soluble in the freebase form, but I need to work with the salt and it is not dissolving.
-
Possible Cause: The conversion to a salt drastically increases the polarity of the molecule. The energy required to break the crystal lattice of the salt is not being overcome by the solvation energy provided by the organic solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic solvent screen with a focus on more polar solvents (refer to Table 1).
-
In-situ Salt Formation: In some cases, you can dissolve the freebase in your desired solvent and then add a solution of the acid (e.g., HCl in methanol) to form the salt in solution. This can sometimes achieve higher concentrations than dissolving the pre-formed salt.
-
IV. Experimental Protocol: Determination of Equilibrium Solubility
This protocol provides a standardized method for accurately determining the equilibrium solubility of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine salts in an organic solvent.
Objective: To determine the saturation solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine salt (ensure purity and characterization)
-
Solvent of interest (high-purity grade)
-
Vials with screw caps and PTFE septa
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 or 0.45 µm, compatible with your solvent)
-
Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Seal the vial and place it on the shaker or stirrer at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-72 hours.[6] The exact time should be determined empirically to ensure equilibrium is reached.
-
Sample Collection: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method. Analyze the diluted solution to determine the concentration.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
V. Visualizing the Process: Solubility Workflow
The following diagram illustrates the logical workflow for addressing solubility issues with 1-cyclopentyl-2,2,2-trifluoroethan-1-amine salts.
Caption: Logical workflow for troubleshooting solubility issues.
VI. References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]
-
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed. Available at: [Link]
-
Solubility of organic amine salts - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. Available at: [Link]
-
Solubility of Organic Compounds. Available at: [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids - ChemRxiv. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
24.2: Structure and Properties of Amines - Chemistry LibreTexts. Available at: [Link]
-
Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids | ChemRxiv. Available at: [Link]
-
How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]
-
Highly‐fluorinated Triaminocyclopropenium Ionic Liquids - PMC. Available at: [Link]
-
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry - Gassnova. Available at: [Link]
-
Trifluoroethylamine Hydrochloride - Solubility of Things. Available at: [Link]
-
1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride - PubChemLite. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. Available at: [Link]
-
Solvents and Polarity - Department of Chemistry : University of Rochester. Available at: [Link]
-
Cyclopentylamine - Wikipedia. Available at: [Link]
-
Properties of Common Organic Solvents. Available at: [Link]
-
Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]
- 4. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6 [m.chemicalbook.com]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
minimizing racemization during 1-cyclopentyl-2,2,2-trifluoroethan-1-amine coupling
Technical Support Center: High-Fidelity Coupling of -CF Amines
Executive Summary & Diagnostic
The Core Challenge: Coupling 1-cyclopentyl-2,2,2-trifluoroethan-1-amine is deceptively difficult. The difficulty does not stem from the instability of the amine itself, but from its profoundly low nucleophilicity .
-
Electronic Effect: The trifluoromethyl (
) group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the nitrogen lone pair, dropping the pKa of the conjugate acid ( ) to ~5.5–6.0 (compared to ~10.5 for non-fluorinated amines). This renders the amine a poor nucleophile. -
Steric Effect: The adjacent cyclopentyl ring adds significant steric bulk, further hindering the nitrogen's ability to attack the activated carbonyl.
-
The Racemization Trap: Because the reaction is "sluggish," chemists often resort to higher temperatures or stronger bases (e.g., DIPEA, DBU) to force the reaction.[1] This is the root cause of racemization.
-
Pathway A (Acid Partner): Slow amine attack extends the lifetime of the activated ester, allowing base-mediated oxazolone formation and subsequent epimerization of the chiral acid.
-
Pathway B (Amine Partner): While less common, the
-proton of the amine is acidified by the group. Strong bases or high heat can trigger reversible deprotonation/reprotonation, scrambling the stereocenter.[1]
-
Mechanism of Failure (Visualization)
The following diagram illustrates the competition between the desired coupling and the racemization pathways driven by the "sluggish" nature of the amine.
Figure 1: The "Kinetic Race" between productive coupling and oxazolone-mediated racemization.
Troubleshooting Guide (FAQ Format)
Q1: I am using HATU/DIPEA in DMF, but my yield is low (<40%) and I see ~10% epimerization. Why?
A: This is a classic "mismatched" system.
-
The Issue: DIPEA (Diisopropylethylamine) is too basic (pKa ~10-11) for this sensitive coupling. It promotes oxazolone formation faster than your poor nucleophile can attack. Furthermore, HATU is highly reactive, but if the amine doesn't attack immediately, the activated ester decomposes or racemizes.[1]
-
The Fix: Switch the base to 2,4,6-Collidine (TMP) . Collidine is a weaker base (pKa ~7.4) and non-nucleophilic.[2] It is strong enough to deprotonate the carboxylic acid but too weak to effectively deprotonate the
-carbon of the activated species or the amine.
Q2: My reaction stalls at 60% conversion. Should I heat it to 60°C?
A: ABSOLUTELY NOT.
-
The Risk: Heating
-CF amines in basic media significantly increases the risk of proton abstraction at the chiral center (Mechanism: acidifies the C-H bond). -
The Fix: Instead of heat, use a more potent coupling agent that drives equilibrium, such as T3P (Propylphosphonic anhydride) .[1] T3P is unique because it drives the reaction by releasing a water-soluble byproduct and works exceptionally well with weak bases like Pyridine.
Q3: Why is T3P recommended over EDC/HOBt?
A: EDC/HOBt relies on the formation of an active ester that is moderately reactive. For sterically hindered, electron-deficient amines like yours, the reaction with EDC/HOBt is often too slow, leading to hydrolysis or racemization over long reaction times (24-48h).[1] T3P reacts rapidly and is essentially "irreversible" in the presence of a base, pushing the reaction to completion at room temperature.
Optimized Protocols (SOPs)
These protocols are designed to be self-validating : if the color changes or precipitates form as described, the reaction is proceeding correctly.
Protocol A: The "Gold Standard" (T3P + Pyridine)
Best for: Maximum suppression of racemization and difficult substrates.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
1-cyclopentyl-2,2,2-trifluoroethan-1-amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine (3.0 – 5.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Procedure:
-
Dissolution: Dissolve the carboxylic acid and the amine in EtOAc (concentration ~0.1 M).
-
Base Addition: Cool to 0°C. Add Pyridine. Note: No reaction happens yet.
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Checkpoint: T3P reactions typically remain clear or turn slightly yellow.
-
-
Workup: Quench with water. The byproduct (HOP(O)(OH)Pr) is water-soluble. Wash organic layer with 0.5M HCl (to remove pyridine/amine), then NaHCO
, then Brine.[1]
Protocol B: The "High Activity" Alternative (HATU + Collidine)
Best for: Very valuable acids where stoichiometry must be 1:1.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.05 equiv)
-
2,4,6-Collidine (3.0 equiv)[1]
-
Solvent: DMF or NMP (Dry)
Procedure:
-
Pre-activation (Critical Step): Dissolve Acid and HATU in DMF. Cool to 0°C. Add 1.0 equiv of Collidine. Stir for 2 minutes.
-
Why? This forms the O-At activated ester immediately without excess base present to cause racemization.
-
-
Coupling: Add the Amine followed by the remaining Collidine (2.0 equiv).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C (keep cool). Monitor by LCMS.[3]
-
Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF).
Comparative Data: Coupling Reagents
| Reagent System | Yield (Typical) | Racemization Risk | Nucleophile Tolerance | Notes |
| T3P / Pyridine | 85-95% | Very Low (<1%) | Excellent | Best for |
| HATU / Collidine | 75-90% | Low (~2-5%) | Good | Requires strict temp control (0°C). |
| HATU / DIPEA | 40-60% | High (>10%) | Poor | Avoid. DIPEA is too basic. |
| EDC / HOBt | 20-50% | Moderate | Poor | Too slow for electron-deficient amines. |
| Acid Chloride | Variable | Very High | Excellent | High risk of ketene/oxazolone formation. |
Decision Matrix (Visualization)
Use this logic flow to select the correct protocol for your specific constraints.
Figure 2: Protocol Selection Decision Tree.
References
-
Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[4] A new high-efficiency peptide coupling additive." Journal of the American Chemical Society. [Link]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
storage stability and degradation of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. Given its novel structure, featuring a primary amine adjacent to a sterically bulky cyclopentyl group and an electron-withdrawing trifluoromethyl moiety, understanding its stability and degradation profile is paramount for ensuring experimental reproducibility, data integrity, and the long-term viability of developmental programs. This document provides field-proven insights and actionable protocols to proactively manage and troubleshoot stability-related challenges.
Frequently Asked Questions (FAQs): Proactive Stability Management
This section addresses the most common initial questions regarding the handling, storage, and potential degradation of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine.
Q1: What are the optimal long-term storage conditions for 1-cyclopentyl-2,2,2-trifluoroethan-1-amine?
A1: Based on the compound's structural features—specifically the primary amine and the volatile nature of some fluorinated compounds—stringent storage conditions are necessary to maintain its integrity. Amines, in general, are susceptible to degradation from atmospheric carbon dioxide and moisture, and can be sensitive to oxidation.[1][2]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Minimizes thermal degradation pathways and reduces volatility. Storing at low temperatures is a standard practice for preserving reactive intermediates.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine and reaction with atmospheric CO2, which can form carbamate salts.[3] Argon is denser and may be preferred for long-term storage. |
| Container | Amber, flame-dried glass vial with a PTFE-lined cap or a septum-sealed ampoule. | Protects from light to prevent potential photolytic degradation and ensures a moisture-free, inert environment.[3][5] |
| Moisture | Store in a desiccated environment. | The amine is likely hygroscopic and susceptible to hydrolysis. Moisture can facilitate various degradation reactions.[2][5] |
Q2: What are the most probable degradation pathways for this molecule?
A2: While specific degradation products have not been extensively documented in the literature, we can predict likely pathways based on the reactivity of its functional groups. Forced degradation studies are essential to confirm these hypotheses.[6][7]
-
Oxidation: Primary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[7] This can lead to the formation of corresponding imines, N-oxides, or other oxidative adducts.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamic acids or their corresponding ammonium carbamate salts. This is a common issue with stored amine reagents.
-
Hydrolysis: Although the C-N bond is generally stable, extreme pH conditions, particularly in the presence of heat, could potentially lead to hydrolysis, cleaving the amine from the cyclopentyl-trifluoroethyl backbone.[6]
-
Dehalogenation/Hydrodefluorination: While the trifluoromethyl group is generally stable, aggressive reductive conditions or specific metabolic pathways could potentially lead to defluorination.[8]
Q3: Which analytical techniques are best suited for monitoring the purity and degradation of this compound?
A3: A multi-faceted approach is recommended. A primary stability-indicating method should be developed and validated, with complementary techniques used for specific impurity identification.
-
High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric Detection (LC-MS): This is the gold standard for purity assessment of non-volatile pharmaceutical compounds.[9] A reverse-phase method (e.g., using a C18 column) would be the starting point for method development. MS detection is invaluable for identifying the mass of unknown degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the potential volatility of the compound and its possible degradants, GC-MS is an excellent complementary technique.[10][11] It is particularly useful for detecting residual solvents or low molecular weight impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of any isolated degradation products and for confirming the structure of the main compound.
Troubleshooting Guide: Investigating Observed Degradation
This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Appearance of new, unexpected peaks in HPLC or GC chromatograms. | 1. Improper Storage: Exposure to air, moisture, light, or elevated temperatures. 2. Contaminated Solvents/Reagents: Use of wet solvents or reagents containing reactive impurities. 3. Sample Preparation Artifact: The compound may be degrading in the sample diluent (e.g., acidic or basic conditions). | 1. Review Storage Protocol: Immediately verify that the compound is stored under the conditions outlined in Table 1. Use a fresh, unopened vial for comparison. 2. Isolate and Characterize Degradants: Use LC-MS or GC-MS to obtain the mass of the new peaks. This is the first step in identifying the degradation pathway.[12] 3. Perform a Forced Degradation Study: Execute the workflow in Protocol 2 to intentionally generate degradants under controlled stress conditions (acid, base, oxidative, thermal, photolytic). Compare the retention times of the observed peaks with those from the forced degradation study to identify the degradation pathway. This is a core requirement for developing a stability-indicating method per ICH guidelines.[13] |
| Change in physical appearance (e.g., color changes from clear to yellow/brown, formation of a precipitate). | 1. Oxidation: Amine oxidation often leads to the formation of colored chromophores.[7] 2. Salt Formation: Reaction with atmospheric CO₂ can form a solid ammonium carbamate salt. 3. Polymerization: Some amines can undergo self-reaction or polymerization over time, especially when catalyzed by impurities or light. | 1. Analyze by Spectroscopy: Dissolve a small sample and acquire a UV-Vis spectrum to check for new chromophores. Use NMR to look for structural changes. 2. Test Solubility: Check the solubility of any precipitate. Carbamate salts may have different solubility profiles than the parent amine. 3. Implement Stricter Inert Handling: If oxidation or CO₂ reaction is suspected, reinforce the use of inert atmosphere techniques (see Protocol 1 ). Purge all vials and solvents with argon or nitrogen before use.[3] |
| Inconsistent or decreased activity in biological assays. | 1. Decreased Purity: The actual concentration of the active compound is lower than assumed due to degradation. 2. Inhibitory Degradants: A degradation product might be an antagonist or inhibitor in your assay. 3. Reaction with Assay Media: The compound may be unstable in the aqueous, buffered conditions of the biological assay. | 1. Re-test Purity Immediately: Before each experiment, run a quick purity check on the sample using your validated analytical method (e.g., HPLC). Do not rely on the purity value from when the bottle was first opened. 2. Assess Stability in Assay Buffer: Incubate the compound in the assay buffer (without cells or other proteins) for the duration of the experiment. Analyze by HPLC at different time points (e.g., 0, 2, 4, 24 hours) to see if it degrades under the assay conditions. 3. Prepare Stock Solutions Freshly: Avoid using old stock solutions. Prepare fresh solutions from solid material stored under optimal conditions for every critical experiment. |
Visualizations: Workflows and Degradation Pathways
Degradation Investigation Workflow
The following diagram outlines the logical flow for investigating an unknown degradation product.
Caption: A logical workflow for troubleshooting and identifying degradation products.
Potential Degradation Pathways of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
This diagram illustrates the chemically plausible degradation routes for the molecule.
Caption: Predicted degradation pathways based on the molecule's functional groups.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol is designed to minimize exposure to atmospheric contaminants.
-
Preparation: Before accessing the compound, prepare the workspace. Ensure you have a supply of dry, inert gas (argon or nitrogen), flame-dried glassware, and gas-tight syringes.
-
Equilibration: Remove the container from the freezer and allow it to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold container and compound upon opening.
-
Inert Atmosphere: Once at room temperature, transfer the container to a glove box or use a Schlenk line. Puncture the septum with a needle connected to the inert gas line to create a positive pressure.
-
Dispensing: Use a clean, dry, gas-tight syringe to withdraw the desired amount of the compound if it is a liquid, or use a spatula under a positive flow of inert gas if it is a solid.
-
Resealing and Storage: Securely reseal the container under the inert atmosphere. Wrap the cap with Parafilm for extra protection and return it to the freezer (≤ -20°C).
Protocol 2: Forced Degradation Study Workflow
This study is essential for identifying potential degradants and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[12][13] A target degradation of 5-20% is ideal.[13]
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light.[6]
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) in an oven.[6]
-
Photolytic Degradation: Expose the solid compound and stock solution to a calibrated light source (per ICH Q1B guidelines).
-
-
Time Points: Sample each condition at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Before analysis by HPLC/LC-MS, neutralize the acid and base samples to prevent further degradation or damage to the analytical column. Dilute all samples to the initial concentration.
-
Data Evaluation: Compare the chromatograms from the stressed samples to a control sample stored at -20°C. Identify and quantify the degradation products formed under each condition.
Table 2: Example Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Hydrolytic (Acid) | 0.1 M HCl | 60°C | Up to 48h |
| Hydrolytic (Base) | 0.1 M NaOH | Room Temp | Up to 24h |
| Oxidative | 3% H₂O₂ | Room Temp | Up to 24h |
| Thermal (Solid) | - | 70°C | Up to 7 days |
| Photolytic | ICH Q1B compliant light source | Room Temp | Per guideline |
Protocol 3: Stability-Indicating HPLC Method Development (Outline)
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Selection: Use a gradient elution to ensure separation of compounds with varying polarities. A common starting point is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Method Optimization: Analyze a mixture of the control sample and the degraded samples from the forced degradation study. Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all major degradation peaks.
-
Detection: Use a photodiode array (PDA) detector to evaluate peak purity and select the optimal wavelength for quantification. Couple with a mass spectrometer (MS) to confirm the mass-to-charge ratio of the parent compound and all degradants.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[12]
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. (n.d.). NETL.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
- AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023, December 12). IJNRD.org.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- Stabilization and storage of reactive sulfuramidous fluoride intermedi
- 1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride. (n.d.). PubChem.
- CHEMICAL PURITY ANALYSIS. (2016, September 1). Agilent.
- Specific Chemical Handling and Storage. (n.d.). University of Wisconsin-Milwaukee.
- (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride. (n.d.). Sigma-Aldrich.
- Trifluoroethylamine. (n.d.). ChemicalBook.
- ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). European Medicines Agency.
- Comparative Guide to Analytical Methods for the Quantification of 2-(Trifluoroacetyl)cyclopentanone. (2025). BenchChem.
- CN105906513A - Preparation method of trifluoroethylamine. (n.d.).
- 2,2,2-Trifluoroethylamine hydrochloride. (n.d.). PubChem.
- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC.
- (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride. (n.d.). Nordmann.
- CN101973888B - Preparation method of 2,2,2-trifluoroethylamine. (n.d.).
- 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97%. (2026, February 15). Advanced ChemBlocks.
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH.
- Bis(2,2,2-trifluoroethyl)amine. (n.d.). PubChem.
- Cyclopentyl Tosylate Purity: A Comparative Analysis of HPLC and Altern
- ANALYTICAL METHODS. (n.d.).
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Society of Nuclear Medicine and Molecular Imaging.
- 2,2,2-Trifluoroethylamine hydrochloride - Safety D
- Proposed degradation pathways of... (n.d.).
- SAFETY DATA SHEET. (2011, February 8). Thermo Fisher Scientific.
- 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine. (n.d.). PubChem.
- (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride. (n.d.). BLDpharm.
- Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (n.d.).
- Degradation pathways of trichloroethylene and 1,1,1-trichloroethane by Mycobacterium sp. TA27. (2002, February 15). PubMed.
- SAFETY DATA SHEET. (2024, March 28). Fisher Scientific.
- Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. (2025, August 6).
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Validation & Comparative
A Predictive and Comparative Guide to the ¹H and ¹⁹F NMR Interpretation of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated motifs, particularly the trifluoromethyl group, are increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1] 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine represents a key chiral building block possessing such features. Its unambiguous characterization is critical for ensuring the quality and purity of downstream compounds.
This guide provides a detailed, predictive interpretation of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. As direct experimental data for this specific compound is not widely published, we will employ a predictive approach grounded in established NMR principles and comparative data from analogous structures. This methodology mirrors the real-world workflow of research scientists when encountering novel molecules. We will also compare the utility of NMR with other common analytical techniques for a comprehensive characterization strategy.
Section 1: Predicted ¹H and ¹⁹F NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[2] The ¹H and ¹⁹F isotopes are particularly valuable due to their 100% natural abundance and high sensitivity (spin I = ½).[3]
Molecular Structure and Proton/Fluorine Environments
First, let's analyze the structure of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine and identify the chemically distinct proton and fluorine environments.
Caption: A typical workflow for the comprehensive characterization of a novel chiral amine.
Step-by-Step Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the amine into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H NMR referencing if the spectrometer does not use a digital lock signal for referencing.
-
Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup (General):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving complex multiplets and small coupling constants.
-
Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure maximum sensitivity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Set the acquisition time to at least 2-3 seconds for good resolution.
-
Apply a relaxation delay (d1) of 1-2 seconds. For accurate integration, this should be increased to 5 times the longest T₁ relaxation time.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer's observation channel to the ¹⁹F frequency.
-
Set the spectral width to cover the expected range (e.g., -50 to -90 ppm). The wide chemical shift range of ¹⁹F is a key advantage. [3] * A proton-decoupled experiment is often performed to simplify the spectrum to a singlet, which can confirm the chemical shift and improve the signal-to-noise ratio. A coupled spectrum should also be acquired to observe the crucial ³JHF coupling.
-
Acquire and process the data similarly to the ¹H spectrum.
-
Conclusion
The structural analysis of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine serves as an excellent model for the characterization of novel fluorinated chiral molecules. Through a predictive approach based on fundamental principles, we have outlined the expected features of its ¹H and ¹⁹F NMR spectra. The key signatures include a downfield quartet of multiplets for the α-proton in the ¹H spectrum and a characteristic doublet around -75 ppm in the ¹⁹F spectrum.
For drug development professionals, relying solely on one technique is insufficient. A comprehensive strategy that integrates the detailed structural connectivity from NMR, molecular weight confirmation from Mass Spectrometry, functional group verification from IR Spectroscopy, and enantiomeric purity from Chiral HPLC is essential for robust and reliable characterization. This multi-technique approach ensures the identity, structure, and purity of the target compound, forming a solid foundation for further research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2906, Cyclopentylamine. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2895–2904. Available at: [Link]
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Oles, P. J. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
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Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]
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Ma, Y., et al. (2018). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Nature Communications, 9(1), 135. Available at: [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Han, J., et al. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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SpectraBase. (n.d.). N-methylcyclopentylamine. Wiley. Retrieved from [Link]
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Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 26(2), 248–254. Available at: [Link]
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Berger, S. (2010). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]
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University of Ottawa. (n.d.). Fluorine NMR. Retrieved from [Link]
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Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]
-
Luchette, P. A., et al. (2003). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 26(3), 225–236. Available at: [Link]
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LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
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Han, J., et al. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry, 95(48), 17619–17625. Available at: [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Marigo, M., et al. (2009). Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. Angewandte Chemie International Edition, 48(38), 7088–7091. Available at: [Link]
-
Beceño, C., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(28), 12246–12253. Available at: [Link]
-
Magnuson, M. L., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9874–9881. Available at: [Link]
-
Lee, S.-J., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 194-202. Available at: [Link]
-
Griffiths, L., & Abraham, R. J. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 656-667. Available at: [Link]
-
De Klerck, K., et al. (2012). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Journal of Chromatography A, 1232, 199-205. Available at: [Link]
-
Kulkarni, A. A., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 116. Available at: [Link]
-
Hamase, K. (2021). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. Available at: [Link]
-
van der Meij, B. S., et al. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Journal of Chromatography B, 1230, 123910. Available at: [Link]
-
Phys.org. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]
-
Lee, S.-J., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 35(7), 412-420. Available at: [Link]
-
Griffiths, L. (2005). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. Retrieved from [Link]
-
Meanwell, N. A. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(15), 8467-8493. Available at: [Link]
-
Jeliazkov, V., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 101-108. Available at: [Link]
-
University of Ottawa. (n.d.). Heteronuclear coupling. Retrieved from [Link]
-
Scheidemantle, B. D., & Lammertsma, K. (2006). Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. The Journal of Physical Chemistry A, 110(8), 2848-2854. Available at: [Link]
-
Psychogios, N., et al. (2021). ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 11(2), 117. Available at: [Link]
-
Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]
Sources
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules.[1] The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of the novel chiral building block, 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. We will explore the rationale behind stationary phase selection, mobile phase optimization, and provide detailed experimental protocols to empower you in developing a reliable and efficient analytical method.
The Criticality of Chiral Separation for Novel Amines
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is a chiral primary amine with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. As with most chiral compounds, it is highly probable that the two enantiomers of this amine will exhibit different biological activities. Therefore, the ability to accurately determine the enantiomeric excess is paramount during its synthesis, purification, and quality control. Chiral HPLC stands as the most widely used and versatile technique for the enantiomeric separation of a broad range of compounds.[2][]
Understanding the Mechanism: Chiral Recognition in HPLC
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes results in different retention times for each enantiomer, allowing for their separation and subsequent quantification. The choice of the CSP is the most critical factor in the success of a chiral separation.[4]
A Comparative Analysis of Chiral Stationary Phases for Primary Amine Separation
For the separation of primary amines like 1-cyclopentyl-2,2,2-trifluoroethan-1-amine, polysaccharide-based and cyclofructan-based CSPs are the most promising candidates.[5][6]
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs in chiral chromatography, with a success rate of over 80% for resolving racemates.[6][7] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[8]
-
Amylose-Based CSPs (e.g., Chiralpak® AD-H, Lux® Amylose-1): These columns, typically featuring amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are known for their broad enantioselectivity.[7][9] They often provide excellent separation for a wide range of chiral compounds, including those with aromatic moieties.
-
Cellulose-Based CSPs (e.g., Chiralcel® OD-H, Lux® Cellulose-1): With cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, these columns offer complementary selectivity to their amylose counterparts.[8][9] In some cases, a cellulose-based phase will provide a better separation where an amylose-based one fails, and vice-versa.
Cyclofructan-Based CSPs: A Niche for Primary Amines
Cyclofructan-based CSPs, such as Larihc CF6-P, have emerged as a powerful tool for the separation of primary amines.[10][11] These phases can often resolve primary amines without the need for derivatization and are compatible with a range of mobile phases.[11]
| Chiral Stationary Phase (CSP) | Chiral Selector | Primary Separation Mechanism | Advantages for 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine | Potential Limitations |
| Chiralpak® AD-H / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion | Broad applicability, high success rate for a variety of compounds.[6][7] | May require optimization of mobile phase additives for basic analytes. |
| Chiralcel® OD-H / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion | Complementary selectivity to amylose phases, high success rate.[8] | Similar to amylose phases, may need mobile phase modifiers. |
| Larihc CF6-P | Derivatized Cyclofructan | Inclusion complexation, hydrogen bonding | Excellent selectivity for primary amines, often without derivatization.[10][11] | May have a more limited range of applications compared to polysaccharide phases. |
Experimental Protocols: A Step-by-Step Guide to Method Development
The following protocols provide a systematic approach to developing a chiral HPLC method for 1-cyclopentyl-2,2,2-trifluoroethan-1-amine.
Initial Screening Workflow
A screening approach using a few select columns and mobile phases is the most efficient way to identify a suitable starting point for method optimization.[12]
Caption: A workflow diagram for chiral HPLC method development.
Detailed Experimental Protocol: Screening
Objective: To identify a suitable chiral stationary phase and mobile phase for the enantiomeric separation of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Racemic 1-cyclopentyl-2,2,2-trifluoroethan-1-amine standard
-
Chiralpak® AD-H (4.6 x 250 mm, 5 µm) or equivalent
-
Lux® Cellulose-1 (4.6 x 250 mm, 5 µm) or equivalent
-
Larihc CF6-P (4.6 x 250 mm, 5 µm) or equivalent
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in the initial mobile phase to be tested.
-
Chromatographic Conditions (Screening):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength with optimal absorbance for the analyte)
-
Injection Volume: 10 µL
-
Mobile Phases to Screen:
-
Mobile Phase A (Normal Phase): n-Hexane/Ethanol (90:10 v/v) + 0.1% TFA
-
Mobile Phase B (Polar Organic): Acetonitrile/Methanol (50:50 v/v) + 0.1% TFA
-
-
-
Data Analysis:
-
For each column and mobile phase combination, calculate the resolution (Rs) between the two enantiomer peaks. A resolution of ≥ 1.5 is considered baseline separation.[13]
-
Method Optimization
Once a promising CSP and mobile phase system are identified (Rs > 1.0), further optimization can be performed to improve the separation.
-
Mobile Phase Composition: Adjust the ratio of the strong to weak solvent to fine-tune retention and resolution.
-
Additive Concentration: For basic amines, an acidic additive like TFA is often necessary to improve peak shape and achieve separation.[12] The concentration can be optimized (typically between 0.05% and 0.2%).
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[14]
-
Temperature: Varying the column temperature can affect selectivity. Lower temperatures often lead to better resolution.[14]
Alternative Methodologies: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations, particularly for primary amines.[11] SFC utilizes supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.
Advantages of SFC:
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.[11]
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" technique.[11]
-
Orthogonal Selectivity: SFC can sometimes provide different selectivity compared to HPLC, offering a solution when HPLC methods fail.
Considerations for SFC Method Development:
-
Co-solvent and Additives: The choice of co-solvent (e.g., methanol, ethanol) and additives (e.g., TFA, diethylamine) is crucial for achieving enantioselectivity.[11]
Caption: Comparison of Chiral HPLC and SFC for enantiomeric separation.
Conclusion
The determination of the enantiomeric excess of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine can be reliably achieved using chiral HPLC. A systematic screening approach utilizing polysaccharide-based columns such as Chiralpak® AD-H and Lux® Cellulose-1, along with a cyclofructan-based column, is recommended for initial method development. The use of an acidic additive like trifluoroacetic acid in the mobile phase will likely be crucial for obtaining good peak shape and resolution. For applications demanding higher throughput and reduced solvent usage, chiral SFC presents a compelling and "greener" alternative. The choice between these techniques will depend on the specific requirements of the laboratory in terms of sample throughput, solvent costs, and available instrumentation.
References
-
Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. PubMed. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ResearchGate. [Link]
-
Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. [Link]
-
Daicel CHIRALPAK AD-H HPLC Analytical Column. Hichrom. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. MDPI. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]
-
HPLC-based method for determination of absolute configuration of alpha-chiral amines. Spandidos Publications. [Link]
-
Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
APPLICATION NOTE: Chiral SFC Screening of 56 Pharmaceutical Compounds on Lux™ Polysaccharide-Based CSPs. Phenomenex. [Link]
-
Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]
-
Lux™ Chiral LC/SFC Columns. Phenomenex. [Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. Separation Science. [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Column description. Daicel Chiral Technologies. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
-
Application Notes: Chiral. LCGC International. [Link]
-
Chiral Application Handbook. Kromasil. [Link]
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bioisosteric comparison of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine vs non-fluorinated analogs
Executive Summary: The -Trifluoromethyl Strategic Advantage
In the optimization of amine-containing lead compounds, the 1-cyclopentyl-2,2,2-trifluoroethan-1-amine motif represents a high-value bioisosteric replacement for standard alkyl amines (e.g., 1-cyclopentylethan-1-amine). While alkyl amines often suffer from rapid oxidative metabolism and excessive basicity—leading to poor permeability or off-target toxicity (e.g., hERG inhibition)—the
This guide objectively compares the fluorinated scaffold against its non-fluorinated methyl analog, focusing on three critical axes: Basicity Modulation (pKa) , Metabolic Stability , and Lipophilicity (LogD) .[1]
Bioisosteric Analysis: Fluorinated vs. Non-Fluorinated
The primary comparison is between the target molecule 1-cyclopentyl-2,2,2-trifluoroethan-1-amine (1-CPTFEA) and its direct methyl analog 1-cyclopentylethan-1-amine (1-CPEA) .
Physicochemical Property Matrix[1][2]
The introduction of the trifluoromethyl (-CF
| Property | 1-CPEA (Methyl Analog) | 1-CPTFEA (Target -CF | Impact on Drug Design |
| Electronic Effect | Inductive donation (+I) | Strong withdrawal (-I) | Reduces amine electron density. |
| Basicity (pKa) | ~10.5 - 10.8 | ~5.7 - 6.5 | Critical: Shifts amine from ionized to neutral at physiological pH. |
| Lipophilicity (LogP) | ~1.8 (Predicted) | ~2.5 (Predicted) | CF |
| LogD (pH 7.4) | ~ -1.5 (Mostly Ionized) | ~2.4 (Mostly Neutral) | Permeability: Neutral form crosses membranes 10-100x faster. |
| C-X Bond Energy | C-H (~98 kcal/mol) | C-F (~116 kcal/mol) | Blocks metabolic attack at the |
| Steric Volume | Small | Medium (Bioisosteric to | May induce conformational lock via gauche effect. |
Technical Insight: The pKa drop is the defining feature. A typical aliphatic amine (pKa ~10.5) is >99.9% protonated at physiological pH (7.4), limiting passive diffusion and often leading to lysosomal trapping.[1] The
-CFamine (pKa ~6.0) exists significantly in the neutral state at pH 7.4, drastically improving CNS penetration and oral bioavailability.[1]
Metabolic Stability Mechanism[1]
The
-
Methyl Analog (1-CPEA): Susceptible to
-hydroxylation followed by N-dealkylation, leading to rapid clearance and potentially toxic aldehyde metabolites. -
Trifluoro Analog (1-CPTFEA): The C-F bonds are metabolically inert. Furthermore, the strong electron-withdrawing nature of CF
deactivates the remaining -proton (if present) and the nitrogen lone pair, preventing the formation of the radical cation intermediate required for P450 oxidation.
Visualizing the Bioisosteric Logic
The following diagram illustrates the decision pathway for selecting the
Figure 1: Decision logic for deploying
Experimental Protocols
To validate the bioisosteric advantages, the following assays are recommended. These protocols are designed to be self-validating with internal controls.
Protocol: Comparative pKa Determination (Potentiometric)
Objective: Accurately measure the pKa shift caused by the CF
-
Preparation: Prepare 10 mM stock solutions of 1-CPTFEA and 1-CPEA in DMSO.
-
Titration Medium: Use 0.1 M KCl background electrolyte at 25°C to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00). Validation: Slope must be >98%.
-
Titration:
-
Dilute stock to 0.5 mM in 20 mL of electrolyte.
-
Acidify to pH 2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (standardized) under inert gas (N
or Ar) to prevent CO absorption. -
Record pH vs. Volume added.
-
-
Data Analysis: Use the Bjerrum plot method or derivative method (
) to identify the inflection point.-
Expected Result 1-CPEA: Inflection at pH ~10.6.[2]
-
Expected Result 1-CPTFEA: Inflection at pH ~5.8.
-
Protocol: Microsomal Stability Assay (Metabolic Resistance)
Objective: Quantify the intrinsic clearance (
-
Reagents: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein), NADPH regenerating system (MgCl
, Glucose-6-phosphate, G6PDH, NADP+).[1] -
Incubation:
-
Test concentration: 1
M (to ensure first-order kinetics). -
Microsome concentration: 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 mins.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.
Synthesis Pathway Overview
Synthesizing
Figure 2: General synthetic strategy for accessing the scaffold.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Sani, M., et al. (2007).[1] Synthesis and properties of alpha-trifluoromethyl-alpha-amino acids. Tetrahedron. Link
-
Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Pestel, A., et al. (2006).[1] Basicity of alpha-trifluoromethyl amines: A potentiometric and computational study. Journal of Fluorine Chemistry. Link
-
PubChem. (2023). Compound Summary: 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. National Library of Medicine. Link
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A Comparative Guide to the LC-MS Fragmentation Patterns of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine and its derivatives. As a Senior Application Scientist, the following content is synthesized from established principles of mass spectrometry and field-proven insights to offer a predictive comparison that can guide experimental design and data interpretation in pharmaceutical analysis.[1][2][3]
The structural characterization of novel small molecules is a critical step in drug discovery and development.[1][2] LC-MS stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns.[2][3][4] This guide will explore the expected fragmentation pathways of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine, a scaffold of potential interest in medicinal chemistry, and compare how derivatization may influence these patterns.
The Structural Context: Predicting Fragmentation
The fragmentation of a molecule in a mass spectrometer is not random; it is a controlled process governed by the principles of chemical stability.[5][6] The energetically unstable molecular ion, formed upon ionization, will break apart into smaller, more stable fragments.[5][6] The structure of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine presents several key features that will dictate its fragmentation: the primary amine, the robust trifluoromethyl group, and the cyclopentyl ring.
The presence of a nitrogen atom means that the molecular ion will have an odd-numbered molecular weight, a principle known as the nitrogen rule.[7] The primary amine also provides a site for characteristic α-cleavage, a common fragmentation pathway for aliphatic amines.[7][8] Conversely, the trifluoromethyl group, due to the high electronegativity of fluorine, can induce unique fragmentation pathways.[9][10]
Experimental Workflow for LC-MS Analysis
To effectively analyze these compounds and their potential impurities or metabolites, a robust LC-MS/MS method is essential.[1][2] The following protocol outlines a general approach for the analysis of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine derivatives.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a suitable starting point for the separation of these relatively non-polar compounds.[11]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 5%.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic amine group, which is readily protonated.
-
Scan Mode: Full scan MS from m/z 50-500 to determine the molecular ion, followed by data-dependent MS/MS of the top 3-5 most intense ions.
-
Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) should be employed to generate a rich fragmentation spectrum.[11]
-
Resolution: High-resolution mass spectrometry (HRMS) is advantageous for accurate mass measurements and elemental composition determination.[1][4]
Diagram: Proposed Experimental Workflow
Caption: A generalized workflow for the LC-MS analysis of small molecules.
Predicted Fragmentation Patterns
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine (Parent Compound)
The primary fragmentation pathways for the parent compound are expected to be initiated by α-cleavage adjacent to the amine.
-
α-Cleavage (Loss of Cyclopentyl Radical): This is predicted to be a major fragmentation pathway, resulting in a resonance-stabilized iminium ion. The loss of the largest alkyl group is often favored in the α-cleavage of amines.[8]
-
α-Cleavage (Loss of Trifluoroethyl Radical): Cleavage of the C-C bond between the chiral center and the trifluoroethyl group would be another primary fragmentation.
-
Loss of Ammonia: While less common for primary amines compared to other fragmentations, the neutral loss of NH₃ from the molecular ion is possible.
-
Cyclopentyl Ring Fragmentation: The cyclopentyl ring itself can undergo fragmentation, typically by losing ethene, leading to characteristic daughter ions.[12]
Diagram: Predicted Fragmentation of the Parent Compound
Caption: Major predicted fragmentation pathways for the parent amine.
Comparison with N-Alkylated Derivatives
Introducing an alkyl group on the nitrogen atom (forming a secondary amine) will alter the fragmentation landscape.
-
N-Methyl Derivative: The primary α-cleavage will now involve the loss of the cyclopentyl radical or the trifluoroethyl radical from the N-methylated amine. The resulting fragments will have a higher m/z value corresponding to the addition of the methyl group.
-
N-Ethyl Derivative: Similar to the N-methyl derivative, α-cleavage will be prominent. The loss of the ethyl group via α-cleavage is also possible and would compete with the loss of the larger cyclopentyl group. The stability of the resulting carbocation plays a significant role in determining the most abundant fragment ion.[6]
Comparison with Cyclopentyl Ring Substituted Derivatives
Substitution on the cyclopentyl ring will primarily affect the fragments containing this moiety.
-
Hydroxylated Derivative: The presence of a hydroxyl group will introduce new fragmentation pathways, such as the loss of water (H₂O). The position of the hydroxyl group will influence the subsequent fragmentation of the cyclopentyl ring.
-
Alkylated Derivative (e.g., Methylcyclopentyl): An alkyl substituent on the ring will increase the mass of fragments containing the ring. It will also introduce new possibilities for ring fragmentation through cleavage at the branch point.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for the parent compound and its hypothetical derivatives. The m/z values are calculated for the monoisotopic masses of the protonated molecules.
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Predicted Fragment Ions (m/z) and Proposed Losses |
| Parent Compound | C₇H₁₂F₃N | 168.09 | 99.08 (-•C₅H₉), 85.08 (-•CH₂CF₃), 151.07 (-NH₃), 71.07 (from 99.08, -C₂H₄) |
| N-Methyl Derivative | C₈H₁₄F₃N | 182.11 | 113.10 (-•C₅H₉), 99.08 (-•CH₂CF₃), 151.07 (-CH₃NH₂) |
| N-Ethyl Derivative | C₉H₁₆F₃N | 196.12 | 127.11 (-•C₅H₉), 99.08 (-•CH₂CF₃), 167.12 (-•C₂H₅) |
| Hydroxylated Derivative | C₇H₁₂F₃NO | 184.09 | 166.08 (-H₂O), 115.08 (-•C₅H₈OH), 99.08 (-•CH(OH)CH₂CF₃) |
Conclusion
This guide provides a predictive framework for understanding the LC-MS fragmentation patterns of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine and its derivatives. The primary fragmentation pathways are anticipated to be dominated by α-cleavage at the amine, with derivatization introducing predictable shifts in fragment masses and alternative fragmentation channels. These insights are intended to aid researchers in the design of LC-MS/MS experiments and the interpretation of the resulting data for the structural elucidation of novel pharmaceutical compounds.[1][2][13] It is imperative to confirm these predicted pathways with experimental data using high-resolution mass spectrometry and, where necessary, isotopic labeling studies.[14]
References
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. (2025, August 11).
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed. (2020, October 15).
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd.
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchGate. (2025, October 29).
- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- (PDF) Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - ResearchGate. (2025, October 12).
- Cyclopentanamine - the NIST WebBook.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Application of LCMS in small-molecule drug development. (2016, August 24).
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note - Save My Exams. (2025, September 24).
- Current developments in LC-MS for pharmaceutical analysis. - SciSpace. (2020, February 17).
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
- Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. (2020, May 26).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. (2021, June 9).
- mass spectra - fragmentation patterns - Chemguide.
- Mass Spectrometry: Fragmentation.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
- mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown.
- LC-MS/MS toxicology workflow on the new Orbitrap Exploris 120 mass spectrometer for screening, quantitation, and confirmation of drugs.
- 24.11: Spectroscopy of Amines - Chemistry LibreTexts. (2024, July 30).
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. scispace.com [scispace.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
Spectroscopic Benchmarking of Fluorinated Building Blocks: 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine Hydrochloride
Executive Summary
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride represents a critical class of
This guide provides a rigorous spectroscopic characterization framework. Unlike standard alkyl amines, the characterization of this molecule requires specific attention to
Part 1: Comparative Spectroscopic Profile
To validate the identity and purity of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine HCl ("Target "), we compare it against two structural analogs:
-
Analog A (Non-Fluorinated): 1-Cyclopentylethan-1-amine HCl.
-
Analog B (Aromatic): 2,2,2-Trifluoro-1-phenylethan-1-amine HCl.
Nuclear Magnetic Resonance (NMR) Benchmarking
The presence of the
Table 1: Predicted NMR Shift Comparison (DMSO-
)
Note: Values are representative ranges based on
| Feature | Target ( | Analog A (Methyl-Cyclopentyl) | Analog B ( | Diagnostic Significance |
| -74.0 to -78.0 ppm (Doublet) | N/A | -72.0 to -75.0 ppm | ||
| 3.8 – 4.2 ppm (Multiplet/QD) | 2.9 – 3.2 ppm (Multiplet) | 4.5 – 5.0 ppm | Deshielding by | |
| Amine ( | Broad sing., 8.5 – 9.2 ppm | Broad sing., 8.0 – 8.5 ppm | Broad sing., 9.0 – 9.5 ppm | Lower pKa leads to faster exchange/broader peaks.[1] |
| Coupling ( | 7 – 9 Hz | N/A | 7 – 9 Hz | Confirms |
Key Mechanistic Insight:
In the Target , the
Physicochemical Properties (pKa & Basicity)
The electron-withdrawing nature of the
-
Analog A (Ethylamine derivative): pKa
10.6 (Strong Base). -
Target (
derivative): pKa 5.7 – 6.2 (Weak Base).
Implication: The Target requires careful handling during extraction. Unlike Analog A, the Target can be extracted into organic solvents at neutral pH (pH 7), whereas Analog A requires pH > 12 to be fully deprotonated.[1]
Part 2: Experimental Protocols
Protocol 1: NMR Characterization for Purity Assessment
Objective: Quantify the molar ratio of the target amine versus potential defluorinated impurities or hydrolysis products.
Reagents:
-
Solvent: DMSO-
(Preferred over to ensure full solubility of the HCl salt and prevent aggregation). -
Internal Standard:
-Trifluorotoluene ( ppm).[1]
Workflow:
-
Weigh 10.0 mg of the Target amine HCl into a vial.
-
Add 600 µL of DMSO-
. -
Add 5.0 µL of Internal Standard (using a gas-tight syringe).
-
Acquisition Parameters:
-
Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE for quantitative integration).
-
Relaxation Delay (
): 10 seconds (Fluorine relaxation is slow; insufficient delay leads to integration errors). -
Scans: 64.
-
Spectral Width: -50 to -250 ppm.
-
Data Interpretation:
-
Integrate the Internal Standard peak (set to -63.72 ppm).
-
Integrate the Target peak (expected ~ -76 ppm).
-
Purity Calculation: Use the molar ratio derived from integration values normalized by the number of fluorine atoms (3 for target, 3 for standard).
Protocol 2: Determination of Enantiomeric Excess (Chiral Purity)
Since the Target has a chiral center at the
Method:
-
Sample: Dissolve 5 mg of Target (free base form preferred, neutralize HCl with
wash if needed) in . -
CSA Addition: Add 3 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Mosher's Acid .
-
Observation: The
singlet of the Target will split into two distinct signals corresponding to the diastereomeric complexes formed with the CSA. -
Calculation:
.
Part 3: Visualization of Workflows
Figure 1: Characterization Logic Flow
This diagram outlines the decision process for verifying the structure and purity of the fluorinated amine salt.
Caption: Logical workflow for structural verification using coupled NMR techniques. The quartet splitting in proton NMR and doublet splitting in fluorine NMR are the "handshake" confirming the H-C-C-F connectivity.
Figure 2: Basicity & Extraction Pathway
This diagram illustrates how the fluorinated group alters the standard extraction protocol compared to non-fluorinated amines.
Caption: Comparative extraction logic. The Target amine deprotonates at much lower pH (neutral) compared to standard alkyl amines due to the electron-withdrawing CF3 group.
References
-
Sloop, J. C., et al. (2013).[1] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Press.
-
Meanwell, N. A. (2018).[1] Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Discusses pKa modulation by
-fluorine atoms). -
Sigma-Aldrich. 2,2,2-Trifluoroethylamine Product Data. (Used as Reference Analog for pKa and Density).
-
NIST Chemistry WebBook. Trifluoromethyl Radical and Derivatives Vibrational Data.
-
Ma, J.-A., & Cahard, D. (2008).[1] Strategies for the Synthesis of
-Trifluoromethyl Amines. Chemical Reviews. (Provides synthetic context and spectral expectations).
Sources
impact of CF3 group on binding affinity of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine ligands
Topic: Impact of the CF3 Group on Binding Affinity of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine Ligands Context: Cathepsin K Inhibition & Amide Bioisosterism
Executive Summary
This technical guide analyzes the pharmacophoric utility of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine (hereafter referred to as Ligand-CF3 ). This scaffold is a critical structural motif in the design of cysteine protease inhibitors, most notably for Cathepsin K (CatK) .
The incorporation of the
Mechanistic Insight: The "Fluorine Effect"
To understand the binding affinity, one must deconstruct the physicochemical alterations induced by the CF
A. Electronic Modulation (pKa Depression)
The strong electron-withdrawing nature (inductive effect,
-
Standard Amine (Ligand-CH3): pKa
10.6. At physiological pH (7.4), it is fully protonated ( ). This high charge penalty often prevents access to hydrophobic pockets. -
Fluorinated Amine (Ligand-CF3): pKa
5.7–6.5. At physiological pH, a significant fraction exists as the neutral free base. Furthermore, the N-H bond becomes more acidic, making it a potent hydrogen bond donor , mimicking the N-H of a peptide bond without the susceptibility to proteolytic cleavage.
B. Conformational Locking & Lipophilicity
The CF
Comparative Analysis: Ligand-CF3 vs. Alternatives
The following table compares the Ligand-CF3 against its non-fluorinated analog (Ligand-CH3 ) and the native substrate motif (Amide ).
Table 1: Physicochemical & Binding Performance Comparison
| Feature | Ligand-CF3 (Trifluoroethylamine) | Ligand-CH3 (Ethylamine analog) | Ligand-Amide (Native Peptide) |
| Structure | R-CH(CF | R-CH(CH | R-CO-NH-R' |
| pKa (Conj. Acid) | 5.7 – 6.5 (Low Basicity) | 10.5 – 10.8 (High Basicity) | N/A (Neutral) |
| LogP (Lipophilicity) | High (+0.8 vs CH3) | Moderate | Low |
| H-Bond Donor | Strong (Polarized N-H) | Weak (if neutral) | Strong |
| Metabolic Stability | High (Blocks CYP oxidation) | Low (N-dealkylation prone) | Low (Proteolysis prone) |
| CatK IC50 (Est.) | < 1 nM (e.g., Odanacatib*) | > 100 nM | ~ 10–50 nM |
| Binding Mode | Hydrophobic S2 fit + H-bond | Electrostatic clash (if charged) | Native substrate mimic |
*Note: Odanacatib utilizes a fluorinated leucine motif, but the SAR principles of the
Strategic Decision Pathway (SAR)
The following diagram illustrates the decision logic for selecting the CF
Figure 1: SAR Logic Flowchart demonstrating why the
Experimental Protocols
To validate the binding affinity and pKa shift, the following self-validating protocols are recommended.
Protocol A: Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine the
-
Reagent Prep :
-
Buffer : 50 mM Sodium Acetate, pH 5.5 (mimics lysosomal pH), 1 mM DTT, 1 mM EDTA.
-
Enzyme : Recombinant Human Cathepsin K (0.5 nM final).
-
Probe : Fluorescein-labeled peptide substrate (e.g., Z-Phe-Arg-AMC).
-
-
Workflow :
-
Step 1 : Incubate CatK with varying concentrations of Ligand-CF3 (0.01 nM to 10
M) for 30 mins at room temperature. -
Step 2 : Add the fluorescent probe (
concentration). -
Step 3 : Measure fluorescence kinetics (Ex: 360 nm, Em: 460 nm) for 20 mins.
-
-
Data Analysis :
-
Plot initial velocity (
) vs. [Inhibitor]. -
Fit to the Morrison equation for tight-binding inhibitors (since
is likely < enzyme concentration). -
Validation Check : The
factor of the assay must be > 0.5. Include E-64 (irreversible inhibitor) as a positive control.
-
Protocol B: pKa Determination via NMR Titration
Objective: Confirm the electronic impact of the CF3 group.
-
Sample : Dissolve 5 mg of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine in
. -
Titration :
-
Adjust pH from 2.0 to 10.0 using dilute DCl and NaOD.
-
Record
NMR and NMR at each 0.5 pH interval.
-
-
Analysis :
-
Track the chemical shift (
) of the methine proton (adjacent to CF3). -
Plot
vs. pH. The inflection point of the sigmoidal curve equals the pKa. -
Expected Result : Inflection at pH
5.7.
-
Molecular Interaction Diagram
The following graph visualizes the specific interactions of the ligand within the Cathepsin K active site, highlighting the role of the CF3 group.
Figure 2: Interaction map showing how the CF3 group facilitates hydrophobic packing and strengthens the critical hydrogen bond with Gly66.
References
-
Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link
-
Robichaud, J., et al. (2003). "Identification of a potent, selective, and orally bioavailable cathepsin K inhibitor." Journal of Medicinal Chemistry. Link
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Nitrogen-Containing Organofluorine Compounds." Chemical Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Black, W. C., & Percival, M. D. (2006). "Cathepsin K inhibitors for the treatment of osteoporosis." Current Pharmaceutical Design. Link
Structural Characterization & Resolution of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine Complexes
Executive Summary
In the development of cathepsin K inhibitors and other fluorinated pharmacophores, the chiral building block 1-cyclopentyl-2,2,2-trifluoroethan-1-amine represents a critical stereochemical challenge. Unlike non-fluorinated amines, the electron-withdrawing
This guide provides a technical comparison of crystallographic strategies to determine the absolute configuration and bulk purity of this molecule. Since no direct entry exists in the Cambridge Structural Database (CSD) for the specific cyclopentyl-amine metal complexes, this analysis leverages validated data from the closely related cyclopropyl and phenyl analogs to establish a robust protocol for the diastereomeric salt complexes , which remain the industry gold standard for structural elucidation and chiral resolution.
Comparative Analysis of Crystallographic Methods
For a researcher needing to assign absolute stereochemistry or achieve enantiopurity, three primary "complexation" pathways exist. We compare their performance based on crystallizability, resolution efficiency (ee), and data resolution.
Table 1: Performance Comparison of Structural Determination Methods
| Feature | Method A: Mandelic Acid Salt Complex | Method B: Mosher Amide Derivatization | Method C: Metal Coordination (Pd/Cu) |
| Primary Utility | Chiral Resolution + XRD | Absolute Config Assignment (NMR/XRD) | Catalysis / MOF Research |
| Crystallizability | High (H-bond network) | Moderate (Oily intermediates common) | Low (Ligand lability) |
| Data Quality | < 5% R-factor typical | Depends on crystal habit | Variable |
| Throughput | Scalable to kg | Analytical scale (mg) | Research scale |
| Cost Efficiency | High (Cheap resolving agents) | Low (Expensive reagents) | Low (Precious metals) |
| Validation Source | US Patent 2021/0395185 (Cyclopropyl analog) | J. Org. Chem. Standard Protocol | Dalton Trans. (General amines) |
In-Depth Technical Guide: The Mandelic Acid Protocol
The most robust route for X-ray characterization of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine is the formation of a diastereomeric salt complex with (R)- or (S)-Mandelic acid .
Why Mandelic Acid?
-
Basicity Matching: The acidity of mandelic acid (
) is sufficient to protonate the weakly basic -trifluoromethyl amine, ensuring full salt formation. -
Structural Rigidity: The phenyl ring of mandelic acid engages in
-stacking, while the hydroxyl group provides an additional "anchor" point for hydrogen bonding with the ammonium protons, stabilizing the lattice for X-ray diffraction. -
Conglomerate Formation: Evidence from the cyclopropyl analog suggests these salts often crystallize as distinct diastereomers rather than solid solutions, enabling high-efficiency resolution.
Experimental Protocol: Preparation of the Single Crystal
Based on the validated resolution of 1-cyclopropyl-2,2,2-trifluoroethanamine [1].
Objective: Isolate the (S)-amine-(R)-mandelate complex for SC-XRD.
Reagents:
-
Racemic 1-cyclopentyl-2,2,2-trifluoroethan-1-amine (1.0 equiv)
-
(R)-(-)-Mandelic acid (1.0 equiv)
-
Solvents: Ethanol (EtOH), Methyl tert-butyl ether (MTBE)
Step-by-Step Workflow:
-
Complexation: Dissolve 10 mmol of the racemic amine in 5 mL of EtOH. Separately, dissolve 10 mmol of (R)-mandelic acid in 5 mL of EtOH.
-
Mixing: Add the acid solution to the amine solution at Room Temperature (RT). A mild exotherm indicates salt formation.
-
Supersaturation: Stir for 1 hour. Concentrate the solution under vacuum to approximately 50% volume.
-
Anti-solvent Addition: Heat the concentrate to reflux (
). Slowly add MTBE (approx. 15 mL) until persistent turbidity is observed. -
Controlled Cooling: Turn off the heat and allow the vessel to cool to RT over 4 hours. Then, transfer to a
environment for 12 hours. -
Harvesting: Filter the white crystalline precipitate.
-
Checkpoint: If crystals are too small for X-ray, perform a slow evaporation of the mother liquor in a narrow vial.
-
-
Data Collection: Select a crystal with dimensions
. Mount on a goniometer at 100 K (cryo-cooling is essential to reduce thermal motion of the group).
Structural Logic & Signaling Pathways
The following diagram illustrates the decision logic for characterizing this specific fluorinated amine, highlighting the critical "Go/No-Go" decision points based on the physical state of the complex.
Caption: Decision matrix for structural characterization. Method A (Mandelic Acid) is the preferred pathway for X-ray crystallography due to higher probability of forming diffraction-quality crystals.
Expected Crystallographic Data
When analyzing the 1-cyclopentyl-2,2,2-trifluoroethan-1-amine (S)-amine (R)-mandelate complex, anticipate the following structural features based on homologous series data [1, 2]:
-
Space Group: Monoclinic
(chiral space group). -
Unit Cell: Expect
or . The cyclopentyl ring may exhibit disorder at RT; collection at 100 K is mandatory. -
Hydrogen Bonding: Look for a characteristic
or similar ring motif involving:-
Ammonium
(carboxylate) -
Ammonium
(hydroxyl of mandelic acid)
-
-
Disorder: The
group often shows rotational disorder. Refine with split positions if electron density suggests conformation.
Performance Metrics (Extrapolated from Cyclopropyl Analog [1])
-
Yield: ~60–65% (First crop)
-
Enantiomeric Excess (ee): >99% (after one recrystallization)[1]
-
Melting Point: Distinct sharp melting point (approx.
, typically higher than the racemate).
References
-
Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Source: Google Patents (US20210395185A1) Context: Describes the specific protocol for resolving the cyclopropyl analog using (R)-mandelic acid, serving as the primary template for the cyclopentyl variant.
-
Enantioselective Synthesis of
-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion. Source: Journal of the American Chemical Society (2022) Context: Provides background on the importance of these chiral amines and alternative enzymatic synthesis routes that yield crystallizable products. -
X-ray crystallographic studies of quaternary ammonium chloride salt complexes. Source: Dalton Transactions Context: General reference for the packing behavior of ammonium salts in the solid state.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
